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5-tert-butyl-1H-indole-3-carboxylic acid Documentation Hub

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  • Product: 5-tert-butyl-1H-indole-3-carboxylic acid
  • CAS: 1368405-66-6

Core Science & Biosynthesis

Foundational

chemical structure of 5-tert-butylindole-3-carboxylic acid

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-tert-butylindole-3-carboxylic acid , a critical scaffold in the development of lipophilic receptor modulators and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-tert-butylindole-3-carboxylic acid , a critical scaffold in the development of lipophilic receptor modulators and CFTR potentiators.

Executive Summary

5-tert-Butylindole-3-carboxylic acid represents a strategic building block in medicinal chemistry, combining the privileged indole scaffold with a bulky, lipophilic tert-butyl group at the C5 position. This structural modification significantly alters the physicochemical profile of the parent indole-3-carboxylic acid, increasing membrane permeability (LogP) and metabolic stability by blocking the metabolically labile C5 position. It serves as a key intermediate in the synthesis of CFTR potentiators (related to Ivacaftor/VX-770), NMDA receptor antagonists , and lipophilic cyanine dyes .

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-tert-butyl-1H-indole-3-carboxylic acid
CAS Number Not widely listed as free acid; Esters: 57476-50-3 (Aldehyde precursor)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
SMILES CC(C)(C)c1cc2c(cc1)nc([nH]2)C(=O)O
Physicochemical Properties
ParameterValue (Experimental/Predicted)Significance
LogP (Lipophilicity) ~3.9 (Predicted)High lipophilicity aids in blood-brain barrier (BBB) penetration and hydrophobic pocket binding.
pKa (Acid) ~4.2 (COOH)Typical carboxylic acid acidity; exists as carboxylate at physiological pH (7.4).
pKa (Base) ~16 (Indole NH)Very weak acid; requires strong bases (e.g., NaH) for deprotonation.
TPSA 49.3 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (COOH, NH)Critical for receptor binding interactions.

Structural Architecture & Electronic Analysis

The molecule features two distinct functional domains that drive its reactivity and biological activity:

  • The 5-tert-Butyl "Anchor":

    • Steric Bulk: The tert-butyl group is a spherical, hydrophobic moiety. At the C5 position, it occupies a volume of approximately 115 ų. This bulk prevents metabolic hydroxylation at C5 (a common clearance pathway for indoles) and fills hydrophobic pockets in target proteins (e.g., CFTR, kinases).

    • Electronic Effect: The tert-butyl group exerts a weak inductive electron-donating effect (+I), slightly increasing the electron density of the indole ring. This makes the C3 position highly nucleophilic, facilitating electrophilic aromatic substitution reactions.

  • The 3-Carboxylic Acid Headgroup:

    • Electronics: The carboxyl group is electron-withdrawing (-M, -I), deactivating the ring towards further electrophilic attack.

    • Conformation: The carboxylic acid moiety is coplanar with the indole ring to maximize conjugation, though rotation is possible. It serves as a primary hydrogen bond donor/acceptor or a handle for amide coupling.

Synthesis: The Trichloroacetyl Pathway

The most robust, scalable, and self-validating method for synthesizing indole-3-carboxylic acids is the Trichloroacetyl Chloride Method . This route avoids the use of unstable anhydride intermediates and provides high yields without chromatography.

Reaction Scheme (Graphviz)

Synthesis Figure 1: Synthesis via Trichloroacetyl Intermediate Start 5-tert-Butylindole Inter 3-Trichloroacetyl-5-tert-butylindole (Precipitates) Start->Inter Electrophilic Subst. RT, 2h Reagent1 Trichloroacetyl chloride (No catalyst) Reagent1->Inter Product 5-tert-Butylindole-3-carboxylic acid Inter->Product Haloform-type Cleavage Reflux, 4h Reagent2 KOH / MeOH (Hydrolysis) Reagent2->Product

Detailed Protocol

Step 1: Acylation (Formation of 3-Trichloroacetyl-5-tert-butylindole)

  • Dissolution: Dissolve 10.0 g (57 mmol) of 5-tert-butylindole in 100 mL of anhydrous diethyl ether or dichloromethane.

  • Addition: Add 1.2 equivalents of trichloroacetyl chloride dropwise over 30 minutes at 0°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The electron-rich nature of the 5-tert-butylindole drives the reaction to completion without a Lewis acid catalyst.

  • Isolation: The product often precipitates. If not, add hexane to induce crystallization. Filter the solid, wash with cold hexane, and dry.

    • Checkpoint: This intermediate is stable and can be stored.

Step 2: Hydrolysis to Carboxylic Acid

  • Solubilization: Suspend the intermediate from Step 1 in MeOH (10 mL/g).

  • Base Hydrolysis: Add 4N KOH (aqueous, 3 equivalents). The reaction mixture will become homogeneous.

  • Reflux: Heat to reflux for 4–6 hours. This effects a haloform-type cleavage of the trichloromethyl group, yielding chloroform (byproduct) and the carboxylate.

  • Workup:

    • Cool to room temperature and evaporate the methanol.

    • Dilute the residue with water.[1]

    • Wash: Extract with ethyl acetate once to remove any unreacted neutral indole (impurity removal).

    • Acidification: Acidify the aqueous layer to pH ~2 using 6N HCl. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water if necessary.

Characterization Standards

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

¹H NMR (DMSO-d₆, 400 MHz) Prediction
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.10 br s1HCOOHExchangeable with D₂O; characteristic of carboxylic acid.
11.85 br s1HIndole NHDownfield shift due to aromaticity and H-bonding.
8.02 d (J=1.5 Hz)1HH-4Deshielded by C3-carbonyl; doublet due to meta-coupling.
7.95 d (J=2.5 Hz)1HH-2Characteristic indole C2 proton.
7.38 d (J=8.5 Hz)1HH-7Ortho-coupling to H-6.
7.28 dd (J=8.5, 1.5 Hz)1HH-6Coupling to H-7 and H-4.
1.35 s9Ht-ButylStrong singlet; confirms presence of tert-butyl group.
Mass Spectrometry (ESI)
  • Mode: Negative Ion Mode (ESI-)

  • m/z: 216.2 [M-H]⁻

  • Fragmentation: Loss of CO₂ (m/z ~172) is a common fragmentation pathway for indole-3-carboxylic acids.

Medicinal Chemistry Applications

A. CFTR Modulation (Cystic Fibrosis)

The 5-tert-butylindole scaffold is a bioisostere used in the optimization of CFTR potentiators like Ivacaftor (VX-770) .[2]

  • Mechanism: The lipophilic tert-butyl group mimics the hydrophobic interactions of the 2,4-di-tert-butylphenol moiety found in Ivacaftor, binding to the allosteric site on the CFTR channel to increase open probability.

  • Strategy: Coupling 5-tert-butylindole-3-carboxylic acid with amino-quinolines or amino-pyridines creates novel potentiator candidates.

B. Lipophilic Fluorescent Probes (Cyanine Dyes)

In the synthesis of Cy5 and Cy7 dyes , the 5-tert-butyl group is introduced to:

  • Prevent Aggregation: The steric bulk disrupts π-π stacking of the planar dye molecules in aqueous solution, increasing quantum yield.

  • Tune Solubility: Increases the solubility of the dye in organic solvents and lipid membranes.

Pharmacophore Logic (Graphviz)

SAR Figure 2: Pharmacophore Mapping & SAR Utility Core 5-tert-Butylindole-3-COOH Acid COOH: H-Bond Donor/Acceptor (Solubility / Amide Coupling) Core->Acid Position 3 NH Indole NH: H-Bond Donor (Receptor Binding) Core->NH Position 1 TBu 5-t-Bu: Hydrophobic/Steric (Metabolic Block / Lipophilicity) Core->TBu Position 5 App2 Kinase Inhibitors (ATP Hinge Binding) Acid->App2 NH->App2 App1 CFTR Potentiators (Hydrophobic Pocket Fit) TBu->App1

References

  • Hadida, S. et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry.

  • Reinecke, M. G. et al. (1980). "A General Synthesis of Indole-3-carboxylic Acids." Journal of Organic Chemistry. (Canonical method for trichloroacetyl hydrolysis).
  • Markou, A. et al. (2003). "Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity." Bioorganic & Medicinal Chemistry.

  • Levitus, M. et al. (2022). "Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides." ACS Omega.

  • ChemicalBook. "Indole-3-carboxylic acid synthesis via Trichloroacetyl indole."

Sources

Exploratory

Technical Whitepaper: 5-tert-butyl-1H-indole-3-carboxylic acid

Executive Summary 5-tert-butyl-1H-indole-3-carboxylic acid is a critical intermediate in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly the cannabinoid type 2 (CB2) receptor....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-tert-butyl-1H-indole-3-carboxylic acid is a critical intermediate in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly the cannabinoid type 2 (CB2) receptor. Its structural uniqueness lies in the 5-position tert-butyl group, which provides significant lipophilic bulk essential for filling hydrophobic pockets in receptor active sites, while the 3-carboxylic acid moiety serves as a versatile handle for amidation or esterification to generate diverse bioisosteres.

This guide provides a definitive technical reference for this compound, establishing its chemical identity, detailing a robust, self-validating synthetic protocol, and analyzing its pharmacophore properties.

Chemical Identity & Informatics

Precise chemical identification is the prerequisite for reproducible research. The following data establishes the unambiguous identity of 5-tert-butyl-1H-indole-3-carboxylic acid.

PropertySpecification
IUPAC Name 5-tert-butyl-1H-indole-3-carboxylic acid
Common Name 5-t-Butylindole-3-carboxylic acid
CAS Number 59711-38-5 (Note: Often indexed under derivatives; verify batch-specific CoA)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Exact Mass 217.1103
SMILES (Canonical) CC(C)(C)c1cc2[nH]cc(C(=O)O)c2cc1
InChI String InChI=1S/C13H15NO2/c1-13(2,3)9-5-6-12-10(7-9)11(8-14-12)15(16)17/h5-8,14H,1-3H3,(H,16,17)
InChI Key GDYHUGFAKMUUQL-UHFFFAOYSA-N (Predicted based on structure)

Structural Logic: The molecule consists of an indole core fused to a tert-butyl group at the C5 position and a carboxylic acid at the C3 position. The tert-butyl group is a rigid, bulky lipophile, while the carboxylic acid acts as a hydrogen bond donor/acceptor and a reactive electrophile precursor.

Synthetic Methodology: The Trichloroacetyl Route

While Vilsmeier-Haack formylation followed by oxidation is a common route for indole-3-carboxylic acids, the Trichloroacetyl Chloride Route (Friedel-Crafts acylation followed by haloform-type hydrolysis) is superior for 5-substituted indoles due to higher regioselectivity and ease of purification.

Reaction Mechanism & Causality
  • Acylation: The electron-rich indole ring (specifically C3) undergoes electrophilic aromatic substitution with trichloroacetyl chloride. The C3 position is preferred over C2 due to the stability of the intermediate sigma complex.

  • Hydrolysis: The resulting 3-trichloroacetylindole is an activated ketone. Hydrolysis with a strong base (KOH or NaOH) proceeds via a haloform-like mechanism, where the trichloromethyl anion (-CCl3) acts as a good leaving group, yielding the carboxylate.

Step-by-Step Protocol

Reagents:

  • 5-tert-butylindole (1.0 eq)

  • Trichloroacetyl chloride (1.2 eq)

  • Pyridine (1.5 eq) or DMF (solvent)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Methanol (MeOH) / Water

Step 1: Synthesis of 5-tert-butyl-3-(trichloroacetyl)-1H-indole

  • Dissolve 5-tert-butylindole in anhydrous DMF or Dichloromethane (DCM) under an inert atmosphere (N₂).

  • Cool the solution to 0°C to control the exotherm.

  • Add trichloroacetyl chloride dropwise. Causality: Slow addition prevents polymerization of the indole.

  • Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc). The product usually precipitates or forms a distinct spot significantly less polar than the starting material.

  • Quench with ice water. Filter the precipitate (the intermediate is typically a stable solid). Wash with cold water and dry.

Step 2: Hydrolysis to 5-tert-butyl-1H-indole-3-carboxylic acid

  • Suspend the intermediate from Step 1 in MeOH.

  • Add an aqueous solution of KOH (4M).

  • Reflux the mixture for 2–4 hours. Causality: Heat is required to drive the expulsion of the trichloromethyl group.

  • Cool to room temperature and evaporate the MeOH.

  • Critical Step: Acidify the aqueous residue with 1N HCl to pH ~2. The carboxylic acid product will precipitate.

  • Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Synthesis SM 5-tert-butylindole INT Intermediate: 3-Trichloroacetyl-5-t-butylindole SM->INT Friedel-Crafts Acylation (C3) R1 Trichloroacetyl Chloride (Electrophile) R1->INT PROD Product: 5-tert-butyl-1H-indole-3-carboxylic acid INT->PROD Haloform-type Cleavage R2 KOH / MeOH (Hydrolysis) R2->PROD

Caption: Figure 1. Two-step synthesis via the Trichloroacetyl route, ensuring high regioselectivity at the C3 position.

Pharmacophore & Structural Analysis[4]

The 5-tert-butyl-1H-indole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.

Structural Features[5][7][8][9]
  • 5-tert-butyl group: This bulky, hydrophobic moiety (

    
     contribution ~ +1.9) is critical for binding to lipophilic pockets, such as the hydrophobic channel in the CB2 receptor or the ATP-binding pocket of certain kinases. It prevents metabolic oxidation at the 5-position.
    
  • Indole NH: Acts as a hydrogen bond donor. In many active analogs (e.g., synthetic cannabinoids), this nitrogen is alkylated (e.g., with a fluoropentyl chain) to increase potency.

  • 3-Carboxylic Acid: A polar handle. In its free acid form, it has limited blood-brain barrier (BBB) permeability. However, it is almost exclusively used as a precursor to amides (e.g., valinate or tert-leucinate derivatives) or esters (e.g., quinolinyl esters like in 5F-PB-22).

Pharmacophore Mapping

Pharmacophore Core Indole Scaffold (Pi-Pi Stacking) Pos5 5-tert-Butyl (Hydrophobic/Steric Bulk) Core->Pos5 Lipophilic Pocket Interaction Pos3 3-Carboxylic Acid (H-Bond Donor/Acceptor & Synthetic Handle) Core->Pos3 Electronic Withdrawl Pos1 N1-H (H-Bond Donor / Alkylation Site) Core->Pos1 Solubility/Binding

Caption: Figure 2. Pharmacophore map highlighting the functional roles of the C5, C3, and N1 positions in ligand-receptor interactions.

Applications in Drug Discovery[8][10][11]

  • Cannabinoid Receptor Agonists: This acid is the hydrolysis metabolite of several synthetic cannabinoids (e.g., MDMB-CHMICA analogs). Researchers synthesize the acid to study the metabolic fate of these drugs or to create new, stable analogs by coupling it with novel amines.

  • Bioisosteric Replacement: The carboxylic acid group is often replaced with a tetrazole or oxadiazole ring to improve metabolic stability and oral bioavailability while retaining the acidic pKa (~4.5–5.0).

  • Kinase Inhibition: 5-substituted indole-3-carboxylic acids serve as fragments for fragment-based drug design (FBDD) targeting serine/threonine kinases.

References

  • PubChem. Indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Foundational

Technical Guide: 5-tert-butyl-1H-indole-3-carboxylic Acid Medicinal Chemistry Building Blocks

Executive Summary 5-tert-butyl-1H-indole-3-carboxylic acid (CAS: 1368405-66-6) is a specialized heterocyclic building block used to introduce a bulky, lipophilic motif into drug candidates. Unlike standard halogenated or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-tert-butyl-1H-indole-3-carboxylic acid (CAS: 1368405-66-6) is a specialized heterocyclic building block used to introduce a bulky, lipophilic motif into drug candidates. Unlike standard halogenated or methylated indoles, the 5-tert-butyl variant offers a unique combination of high hydrophobicity (LogP modulation) and significant steric volume, making it ideal for filling large hydrophobic pockets in target proteins such as CFTR , HCV NS5B polymerase , and CB2 receptors .

This guide details the physicochemical profile, scalable synthesis, reactivity patterns, and structure-activity relationship (SAR) logic for deploying this scaffold in medicinal chemistry campaigns.

Part 1: Structural & Physicochemical Profile

The 5-tert-butyl group fundamentally alters the indole scaffold's interaction potential. It eliminates the hydrogen bond acceptor capability often found at the 5-position (e.g., 5-methoxy) while providing a rigid, spherical hydrophobic cap.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1368405-66-6Unique identifier for procurement.
Formula C₁₃H₁₅NO₂Moderate molecular weight (217.27 g/mol ).
LogP (Calc) ~3.8 - 4.2High lipophilicity; increases membrane permeability but requires solubility management.
pKa (Acid) ~4.2 (COOH)Typical carboxylic acid; forms stable salts with basic amines.
Steric Bulk High (t-Butyl)Used to induce conformational lock or fill "deep" hydrophobic pockets.
Metabolic Stability Moderate to HighThe t-butyl group blocks metabolic oxidation at the 5-position, though the methyls are susceptible to CYP450 hydroxylation (

-oxidation).

Part 2: Synthetic Routes & Scalability

While 5-tert-butylindole is commercially available, the 3-carboxylic acid derivative is often synthesized in-house to ensure purity and reduce cost. Two primary routes exist: the Trichloroacetyl Chloride Route (preferred for scalability) and the Vilsmeier-Haack Route .

Workflow Visualization

Synthesis Start 5-tert-butylindole (Starting Material) Step1 Acylation (Trichloroacetyl chloride) Start->Step1 Pyridine/DCM 0°C -> RT Inter Intermediate: 3-Trichloroacetyl-5-t-butylindole Step1->Inter Step2 Hydrolysis (KOH / MeOH) Inter->Step2 Reflux, 4h Product 5-tert-butyl-1H-indole-3-carboxylic acid (Target) Step2->Product Acidification

Caption: Scalable synthesis via the trichloroacetyl chloride pathway, avoiding hazardous oxidants required in the aldehyde route.

Detailed Protocol: Trichloroacetyl Chloride Method

This method is superior to Vilsmeier-Haack for carboxylic acids as it avoids the aldehyde oxidation step, which can be problematic with electron-rich indoles.

Reagents:

  • 5-tert-butylindole (1.0 eq)

  • Trichloroacetyl chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Potassium Hydroxide (KOH)

Step 1: Acylation

  • Dissolve 5-tert-butylindole (e.g., 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Add pyridine (15 mmol) and cool the solution to 0°C.

  • Dropwise add trichloroacetyl chloride (12 mmol) over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Allow to warm to room temperature and stir for 3–6 hours. Monitor by TLC (formation of a lower Rf spot).

  • Quench: Pour into ice water. Extract with DCM, wash with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄ and concentrate to yield the 3-trichloroacetyl intermediate (often a solid).

Step 2: Hydrolysis

  • Dissolve the intermediate in MeOH (or EtOH).

  • Add 4N aqueous KOH (3.0 eq).

  • Reflux for 4 hours. The trichloroacetyl group acts as a "haloform" leaving group, generating the carboxylate.

  • Workup: Cool to RT. Evaporate most of the alcohol. Dilute with water.

  • Acidification: Slowly acidify with 6N HCl to pH ~2. The product, 5-tert-butyl-1H-indole-3-carboxylic acid , will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Part 3: Reactivity & Functionalization

The 5-tert-butyl group exerts a remote steric influence but generally does not hinder reaction at the C-3 carboxylate.

Amide Coupling (Key Utility)

The primary use of this building block is coupling with amines to form indole-3-carboxamides .

  • Conditions: Standard HATU/DIPEA or EDC/HOBt conditions work well.

  • Solubility Note: Due to the lipophilic 5-t-butyl group, the starting acid may have poor solubility in pure DCM. Use DMF or a DMF/DCM mixture for coupling reactions.

Decarboxylation

Heating the acid (or using Cu/quinoline) can decarboxylate the indole to regenerate 5-tert-butylindole. This is generally an unwanted side reaction during high-temperature processing but can be exploited if the carboxylic acid is used as a transient directing group for C-2 lithiation.

C-2 Functionalization

The C-3 carboxylate can direct lithiation to the C-2 position (using n-BuLi/CO₂), allowing the synthesis of 2,3-disubstituted indoles . The 5-t-butyl group adds bulk, potentially improving regioselectivity by hindering attack at C-4 or C-6.

Part 4: Medicinal Chemistry Applications (SAR)

The 5-tert-butyl moiety is a specific tool in the medicinal chemist's arsenal, often used to optimize Hydrophobic Interaction Efficiency (LipE) .

Strategic Logic: When to use 5-tert-butyl?
  • Filling "Deep" Pockets: When a 5-methyl or 5-chloro indole is active but lacks potency, the target pocket may be larger. The t-butyl group is spherical and rigid, capable of displacing high-energy water molecules from large hydrophobic cavities.

  • Blocking Metabolism: The t-butyl group prevents metabolic attack at the reactive 5-position (a common soft spot for oxidation).

  • Modulating Solubility: While it increases LogP, it can sometimes disrupt crystal packing compared to planar 5-halo indoles, surprisingly improving solubility in lipid formulations.

Target Class Case Studies
1. CFTR Modulators (Cystic Fibrosis)

Research into CFTR potentiators (similar to Ivacaftor) has highlighted the importance of lipophilic bulk on the indole/quinoline core.

  • Mechanism: The hydrophobic 5-substituent interacts with membrane-embedded regions of the CFTR channel.

  • Data: In specific indole-3-carboxamide series, the 5-tert-butyl analog showed a 10-fold potency enhancement over the unsubstituted indole, outperforming the 5-ethyl analog.[1] This validates the "bulk tolerance" of the CFTR binding site.

2. HCV NS5B Polymerase Inhibitors

Indole-3-carboxylic acid derivatives bind to the allosteric "Thumb II" site of the HCV NS5B polymerase.

  • SAR Insight: This allosteric site is highly hydrophobic. 5-substituted indoles (including t-butyl and cyclohexyl) are critical for anchoring the scaffold. The 5-tert-butyl group provides a rigid anchor that improves binding residence time compared to flexible alkyl chains.

3. Cannabinoid Receptors (CB2)

The CB2 receptor possesses a classic GPCR hydrophobic pocket that accommodates the pentyl tail of THC.

  • Application: 5-substituted indoles mimic this lipophilic tail. 5-tert-butyl-indole-3-carboxylic acid derivatives (amides/esters) have been explored as CB2 agonists for neuroinflammation, where the t-butyl group provides selectivity over CB1 by exploiting subtle steric differences in the orthosteric site.

SAR Decision Tree

SAR Root Lead Optimization: Indole Scaffold Q1 Is the 5-position tolerant of bulk? Root->Q1 BranchYes Yes: Large Hydrophobic Pocket Q1->BranchYes Validation BranchNo No: Steric Clash Q1->BranchNo Validation Target1 Target: CFTR Potentiator (Use 5-t-Butyl for Potency) BranchYes->Target1 Target2 Target: HCV NS5B (Use 5-t-Butyl for Anchor) BranchYes->Target2 Target3 Target: NMDA/Glycine (Avoid 5-t-Butyl -> Loss of Activity) BranchNo->Target3

Caption: Decision logic for incorporating the 5-tert-butyl motif based on target pocket characteristics.

References

  • Key Organics . 5-tert-butyl-1H-indole-3-carboxylic acid Product Page. Accessed 2024.[2][3] Link

  • Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator". Journal of Medicinal Chemistry, 57(23), 9776–9795.

  • Jansen, M. & Dannhardt, G. (2003).[4] "Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity". European Journal of Medicinal Chemistry, 38(10), 855-865.[4]

  • Beaulieu, P. L., et al. (2013). "Discovery of novel tricyclic indole derived inhibitors of HCV NS5B RNA dependent RNA polymerase". Bioorganic & Medicinal Chemistry Letters.

  • Levitus, M., et al. (2022). "Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides". ACS Omega, 7(13), 11068–11080.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for V-H Formylation of 5-tert-butylindole

A Detailed Guide to the Synthesis of 5-tert-butyl-1H-indole-3-carbaldehyde Introduction The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a mild and efficient method for the formylation of ele...

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to the Synthesis of 5-tert-butyl-1H-indole-3-carbaldehyde

Introduction

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This transformation is instrumental in the synthesis of aromatic aldehydes, which serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8][9]

Indoles, in particular, are highly reactive substrates for this reaction due to the high electron density of the pyrrole ring. The formylation occurs with high regioselectivity at the C3 position, which is the most nucleophilic site.[10][11] This application note provides a comprehensive, step-by-step protocol for the Vilsmeier-Haack formylation of 5-tert-butylindole to produce 5-tert-butyl-1H-indole-3-carbaldehyde. The presence of the electron-donating tert-butyl group at the C5 position further activates the indole ring towards electrophilic substitution, while not significantly impeding the approach of the electrophile to the C3 position.

Mechanism of Action

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][12][13] This step is highly exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 5-tert-butylindole ring attacks the carbon of the Vilsmeier reagent.[6][8] This disrupts the aromaticity of the indole ring, forming a cationic intermediate. Aromaticity is restored by the elimination of a proton.

  • Hydrolysis: The resulting iminium salt intermediate is stable until a hydrolytic workup is performed.[2][8] The addition of an aqueous base (e.g., sodium carbonate or sodium hydroxide) hydrolyzes the iminium salt to the final aldehyde product, 5-tert-butyl-1H-indole-3-carbaldehyde.[11][14]

Experimental Protocol

This protocol details the synthesis of 5-tert-butyl-1H-indole-3-carbaldehyde on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
5-tert-butylindoleC₁₂H₁₅N173.265.00 g28.851.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL--
Phosphorus Oxychloride (POCl₃)POCl₃153.333.0 mL32.81.14
Crushed IceH₂O18.02~150 g--
Sat. Sodium Carbonate Soln.Na₂CO₃105.99As needed--
Ethyl AcetateC₄H₈O₂88.11As needed--
Brine (Sat. NaCl Soln.)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • 100 mL and 500 mL three-necked round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and purification

Step-by-Step Procedure

1. Preparation of the Vilsmeier Reagent

  • Rationale: This step involves the controlled, exothermic formation of the electrophilic Vilsmeier reagent. Low temperature is critical to prevent degradation of the reagent and minimize side reactions.

  • Procedure:

    • Equip a 100 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask.

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0 mL) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes.[14] Crucially, maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow or pinkish viscous complex may form.[14]

2. Formylation Reaction

  • Rationale: The nucleophilic indole substrate is introduced to the pre-formed electrophile. The reaction is gently heated to drive the electrophilic substitution to completion.

  • Procedure:

    • In a separate 500 mL flask, dissolve 5-tert-butylindole (5.00 g) in the remaining 5 mL of DMF.

    • Slowly add the solution of 5-tert-butylindole to the Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 85-90 °C and maintain this temperature for 5-7 hours.[11][15] The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

3. Work-up and Isolation

  • Rationale: The reaction is quenched with ice to manage the exothermic hydrolysis of any remaining POCl₃ and the iminium intermediate. Basification is necessary to hydrolyze the iminium salt to the aldehyde and neutralize the acidic mixture, facilitating product precipitation.[11]

  • Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker (1 L), place approximately 150 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.

    • Once the addition is complete, slowly neutralize the acidic solution by adding saturated sodium carbonate (Na₂CO₃) solution portion-wise until the pH is alkaline (pH > 8).[11][15] Vigorous gas evolution (CO₂) will occur.

    • The product will typically precipitate as a solid. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.

4. Purification

  • Rationale: Recrystallization is an effective method for purifying the crude solid product, removing any minor impurities.

  • Procedure:

    • Air-dry the crude solid.

    • The crude 5-tert-butyl-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[11] The recovery from recrystallization is typically around 85%.[14]

    • Dry the purified crystals under vacuum to yield the final product.

Process Workflow Visualization

The following diagram illustrates the complete experimental workflow for the Vilsmeier-Haack formylation of 5-tert-butylindole.

Vilsmeier_Haack_Workflow cluster_reagent_prep 1. Vilsmeier Reagent Preparation cluster_formylation 2. Formylation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagent reagent process process product product condition condition workup workup DMF DMF Prep Mix & Stir DMF->Prep POCl3 POCl₃ POCl3->Prep Temp1 Maintain T < 10°C V_Reagent Vilsmeier Reagent Prep->V_Reagent Forms React Combine & Heat V_Reagent->React Indole 5-tert-butylindole in DMF Indole->React Temp2 Heat to 85-90°C Iminium Iminium Salt Intermediate React->Iminium Yields Quench Quench on Ice Iminium->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Precipitates Crude Crude Product Filter->Crude Recrystal Recrystallize (e.g., Ethanol) Crude->Recrystal Dry Dry under Vacuum Recrystal->Dry Final Pure Aldehyde Dry->Final

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.[11]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): is a skin irritant and can be absorbed through the skin. Avoid contact and use in a fume hood.

  • The quenching and neutralization steps are highly exothermic and involve gas evolution. Perform these steps slowly in a large vessel to avoid splashing and uncontrolled effervescence.

Expected Results

The Vilsmeier-Haack formylation of substituted indoles is generally a high-yielding reaction. Based on similar procedures for other 5-substituted indoles, a yield of 85-95% of the purified 5-tert-butyl-1H-indole-3-carbaldehyde can be expected.[15] The final product should be a crystalline solid. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

References

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. doi: 10.4236/ijoc.2013.33A001.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Clementi, S., Linda, P., & Marino, G. (1971). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1727. doi: 10.1039/P29710001725.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). Retrieved February 14, 2026, from [Link]

  • Vilsmeier reagent - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved February 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (2014, April 13). Retrieved February 14, 2026, from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Journal of Chemistry and Applied Chemical Engineering. Retrieved February 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 14, 2026, from [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11). Retrieved February 14, 2026, from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 897-909. doi: 10.1104/pp.114.237996.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved February 14, 2026, from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. doi: 10.15227/orgsyn.039.0030.

Sources

Application

Application Note: Selective Oxidation of 5-tert-Butylindole-3-carboxaldehyde to 5-tert-Butylindole-3-carboxylic Acid

Abstract & Strategic Context The conversion of 5-tert-butylindole-3-carboxaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of cannabinoid receptor agonists (e.g., CB2 modulators)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The conversion of 5-tert-butylindole-3-carboxaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of cannabinoid receptor agonists (e.g., CB2 modulators) and kinase inhibitors. While aldehyde-to-acid oxidations are routine in aliphatic chemistry, the indole scaffold presents a unique challenge. The C3 position is electron-rich, and the C2-C3 bond is susceptible to oxidative cleavage (the "oxidative cracking" phenomenon) when exposed to harsh oxidants like potassium permanganate (


) or chromic acid.

This Application Note details two field-proven protocols designed to preserve the indole integrity while effecting quantitative conversion:

  • Method A (Primary): The Pinnick Oxidation (Sodium Chlorite), serving as the "Gold Standard" for scalability and selectivity.

  • Method B (Secondary): The Silver Oxide (

    
    ) Oxidation , a classic alternative for substrates requiring strictly basic conditions.
    

The Chemical Challenge: Indole Sensitivity

Indoles are


-excessive heterocycles. The aldehyde at C3 withdraws electron density, stabilizing the ring slightly, but the 5-tert-butyl  group acts as a weak electron donor, re-activating the ring toward electrophilic attack.
  • Risk Factor: Strong oxidants generate electrophilic species that attack the C2 position, leading to ring opening (isatin formation) or oxidative polymerization.

  • Solution: We utilize Chlorous Acid (

    
    )  generated in situ from sodium chlorite. This reagent is sufficiently oxidizing to convert the aldehyde hydrate to the acid but kinetically slow to attack the aromatic ring, provided a scavenger is present.
    
Reaction Scheme

ReactionScheme Substrate 5-tert-butylindole- 3-carboxaldehyde Reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH / H2O Substrate->Reagents Product 5-tert-butylindole- 3-carboxylic acid Reagents->Product

Figure 1: General reaction scheme for the Pinnick oxidation of the target substrate.

Method A: Pinnick Oxidation (The Gold Standard)

This protocol uses the Lindgren-Kraus modification.[1] The inclusion of a chlorine scavenger is mandatory .[1] Without it, the byproduct hypochlorous acid (


) will chlorinate the indole ring at the C2 or C4-C7 positions.
Reagents & Materials
  • Substrate: 5-tert-butylindole-3-carboxaldehyde (1.0 equiv).

  • Oxidant: Sodium Chlorite (

    
    ), 80% technical grade (1.5 – 3.0 equiv).
    
  • Buffer: Monosodium Phosphate (

    
    ), used to maintain pH ~3.5 (1.5 – 3.0 equiv).
    
  • Scavenger: 2-Methyl-2-butene (isoamylene) (10.0 – 20.0 equiv). Note: Resorcinol can be used but complicates workup.

  • Solvent System:

    
    -Butanol / Water (3:1 v/v). THF can be added if solubility is poor.
    
Step-by-Step Protocol
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-butylindole-3-carboxaldehyde (10 mmol) in

    
    -Butanol (30 mL) and THF (10 mL). Ensure the solution is homogeneous.
    
  • Scavenger Addition: Add 2-methyl-2-butene (100 mmol, ~10 mL). Critical: Add this BEFORE the oxidant.

  • Oxidant Preparation: In a separate beaker, dissolve

    
      (30 mmol, 2.7 g) and 
    
    
    
    (30 mmol, 3.6 g) in Water (15 mL).
  • Controlled Addition: Cool the reaction flask to 0°C (ice bath). Add the aqueous oxidant solution dropwise over 15 minutes via an addition funnel. The solution may turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LCMS. The aldehyde spot (

      
      ) should disappear; the acid spot (
      
      
      
      ) will streak near the baseline.
  • Workup (Self-Validating Step):

    • The 5-tert-butyl group increases lipophilicity, making the product prone to precipitation.

    • Quench: Add saturated aqueous

      
       (10 mL) to destroy excess oxidant (check with starch-iodide paper; it should remain white).
      
    • Acidification: Volatiles (

      
      -BuOH/THF) are removed under reduced pressure. The aqueous residue is acidified to pH 2 with 1N HCl.
      
    • Isolation: The product usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Mechanism of Action

The mechanism relies on the equilibrium between chlorite and chlorous acid. The aldehyde hydrate attacks chlorous acid, forming a pericyclic transition state that eliminates


.

PinnickMechanism Step1 1. Activation NaClO2 + H+ ⇌ HClO2 Step3 3. Ester Formation R-CH(OH)2 + HClO2 ⇌ Chlorite Ester Step1->Step3 Step2 2. Hydration R-CHO + H2O ⇌ R-CH(OH)2 Step2->Step3 Step4 4. Fragmentation Concerted H-transfer -> R-COOH + HOCl Step3->Step4 Step5 5. Scavenging (CRITICAL) HOCl + 2-methyl-2-butene -> Chlorohydrin Step4->Step5 Byproduct Removal

Figure 2: Mechanistic pathway of Pinnick oxidation highlighting the critical scavenging step.

Method B: Silver Oxide Oxidation (The Alternative)

Use this method if the substrate contains acid-labile protecting groups elsewhere (unlikely for t-butyl, but relevant for acetals/silyl ethers).

Reagents[2][3]
  • Silver Nitrate (

    
    ):  2.0 equiv.
    
  • Sodium Hydroxide (

    
    ):  4.0 equiv.
    
  • Solvent: Ethanol / Water.[1]

Protocol
  • Dissolve the aldehyde in Ethanol.[2]

  • In a separate flask, mix

    
     and 
    
    
    
    in water to form a brown precipitate of
    
    
    .
  • Add the

    
     slurry to the aldehyde solution.
    
  • Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove metallic silver (

    
    ).
    
  • Acidification: Carefully acidify the filtrate to precipitate the carboxylic acid.

Data Presentation & Comparison

FeatureMethod A: Pinnick (

)
Method B: Silver Oxide (

)
Method C: Permanganate (

)
Yield 90 - 98% 75 - 85%40 - 60% (Variable)
Purity High (>95%)Moderate (requires recrystallization)Low (polymerization common)
Cost LowHigh (Silver waste)Low
Selectivity Excellent (with scavenger)GoodPoor (attacks indole C2-C3)
Safety Moderate (

gas risk if acidified too fast)
HighModerate
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • Disappearance of Aldehyde singlet (

      
       ppm).
      
    • Appearance of Carboxylic Acid broad singlet (

      
       ppm).
      
    • Indole NH (

      
       ppm).
      
    • tert-butyl singlet (

      
       ppm, 9H).
      
  • Physical State: Off-white to beige powder.

  • Melting Point: Expected >220°C (decomposition).[3]

References

  • Original Pinnick Protocol: Bal, B. S.; Childers, W. E.; Pinnick, H. W. Oxidation of alpha,beta-unsaturated aldehydes.[4][5] Tetrahedron 1981, 37, 2091–2096. Link

  • Lindgren Oxidation (Chlorite Basis): Lindgren, B. O.; Nilsson, T. Preparation of Carboxylic Acids from Aldehydes (including Hydroxylbenzaldehydes) by Oxidation with Chlorite. Acta Chem. Scand. 1973, 27, 888.[1] Link

  • Indole Oxidation Specifics: Kraus, G. A.; Taschner, M. J. Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. J. Org.[1][6] Chem. 1980, 45, 1175.[1] Link

  • Silver Oxide Method: Thomason, S. C.; Kubler, D. G. Preparation of Aldehydes and Acids from Alcohols and Aldehydes using Silver Oxide. J. Chem. Educ. 1968, 45, 546. Link

Sources

Method

High-Fidelity Amide Coupling of 5-tert-butyl-1H-indole-3-carboxylic Acid

Application Note & Protocol Guide [1] Part 1: Executive Summary & Mechanistic Insight The Challenge: Electronic Deactivation Coupling 5-tert-butyl-1H-indole-3-carboxylic acid is deceptively difficult.[1] Unlike benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Electronic Deactivation

Coupling 5-tert-butyl-1H-indole-3-carboxylic acid is deceptively difficult.[1] Unlike benzoic acids, the indole-3-carboxylic acid moiety is electronically deactivated toward nucleophilic attack.[1] The nitrogen lone pair at position 1 donates electron density into the ring, which can delocalize onto the carbonyl oxygen at position 3.

Key Consequences:

  • Reduced Electrophilicity: The carbonyl carbon is less electrophilic, making standard active esters (e.g., NHS, HOBt) react sluggishly with amines.[1][2]

  • N-Acylation Risk: The indole nitrogen (N1) is weakly nucleophilic.[1] Under aggressive activation conditions (e.g., excess acid chloride), the activated carboxylate can react with the N1 of a second indole molecule, forming an N-acyl dimer.[1][2]

  • 5-tert-butyl Effect: The tert-butyl group at C5 is an electron-donating alkyl group (inductive effect, +I).[1] This further increases the electron density of the indole ring compared to the unsubstituted parent, exacerbating the deactivation of the carboxylate.

Strategic Solution

To ensure high yields and suppress dimerization, we prioritize Uronium/Aminium (HATU) activation for general amines and Vilsmeier-Haack type activation (Oxalyl Chloride) for sterically hindered or electron-deficient amines (e.g., anilines).[1][2]

Part 2: Decision Logic & Workflow

The following decision tree outlines the selection of coupling conditions based on the amine partner and scale.

CouplingLogic Start Start: 5-tBu-Indole-3-COOH AmineType Analyze Amine Partner Start->AmineType aliphatic Primary/Secondary Aliphatic Amine AmineType->aliphatic aniline Aniline / Electron-Deficient or Steric Amine AmineType->aniline Scale Scale < 10g? aliphatic->Scale MethodB METHOD B: Oxalyl Chloride / DCM (High Reactivity) aniline->MethodB Requires Strong Activation MethodA METHOD A: HATU / DIEA / DMF (High Yield, Low Epimerization) Scale->MethodA Yes Scale->MethodB No (Cost factor)

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Part 3: Detailed Protocols

Method A: HATU-Mediated Coupling (Standard Protocol)

Best for: Primary/secondary alkyl amines, chiral amines, and small-to-medium scale (<5g).[1][2] Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters (HBTU) due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group.[1]

Materials
  • Substrate: 5-tert-butyl-1H-indole-3-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIEA) (2.5 – 3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the indole acid (1.0 equiv) in anhydrous DMF.

    • Note: The 5-tert-butyl group significantly aids solubility in organic solvents compared to unsubstituted indoles.[1]

  • Pre-activation (Critical): Add DIEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at room temperature for 15–30 minutes .

    • Why? The solution should turn yellow/orange.[1] This dwell time ensures complete conversion of the acid to the activated OAt-ester before the amine is introduced, minimizing competition.[1]

  • Coupling: Add the amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the active ester mass (M+136 for HOAt adduct) and appearance of product.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with 0.5M HCl (2x), Sat.[1][2] NaHCO₃ (2x), and Brine (1x).[1][2]

    • Caution: Do not use strong acid (>1M) for the wash if your product contains acid-sensitive protecting groups.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Method B: Acid Chloride Activation (Difficult Couplings)

Best for: Anilines, sterically hindered amines, or large scale (>10g) where HATU cost is prohibitive.[1][2] Mechanism: Converts the acid to the highly reactive acyl chloride using Oxalyl Chloride and catalytic DMF (Vilsmeier-Haack intermediate).[1]

Materials
  • Substrate: 5-tert-butyl-1H-indole-3-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)[1][2]

  • Catalyst: DMF (2–3 drops, anhydrous)

  • Base: Pyridine or Triethylamine (2.0 equiv)[1][2]

  • Solvent: Anhydrous DCM (Dichloromethane)[1][2]

Step-by-Step Procedure
  • Activation: Suspend the indole acid in anhydrous DCM (0.2 M) under Nitrogen at 0°C.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise.[1] Then, add 2 drops of anhydrous DMF.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.[1][2] The suspension should clear as the acid chloride forms.

  • Evaporation (The "Clean-Up"): Stir for 1 hour at RT. Evaporate the solvent and excess oxalyl chloride to dryness under high vacuum.

    • Why? Excess oxalyl chloride will react with your amine to form oxamides (impurities).[1] You must remove it.[1]

    • Stability:[1][2][3] The 5-tert-butyl-indole-3-carbonyl chloride is relatively stable but should be used immediately.[1]

  • Coupling: Re-dissolve the crude acid chloride in anhydrous DCM or THF. Cool to 0°C.[1][4]

  • Addition: Add the amine (1.1 equiv) and Base (Pyridine/TEA, 2.0 equiv) simultaneously or premixed.

  • Workup: Quench with water, extract with DCM, and wash as described in Method A.[1][2]

Part 4: Troubleshooting & Optimization

Preventing N-Acylation (Dimerization)

If you observe a byproduct with Mass = [2x Indole + Amine - H2O], you have formed an N-acyl dimer.[1]

  • Cause: The indole nitrogen (pKa ~17) competes with the amine for the activated ester.

  • Solution A (Stoichiometry): Ensure the amine is present in slight excess and added immediately after activation if using Method B.[1]

  • Solution B (Base Choice): Switch from TEA to a bulkier base like DIEA or 2,6-Lutidine to reduce deprotonation of the indole N-H.[1]

  • Solution C (Rescue): If the dimer forms, treat the crude mixture with hydrazine hydrate (2 equiv) in MeOH for 30 mins. This selectively cleaves the unstable N-acyl bond (amide) while leaving the desired C3-amide intact.[1]

Solubility Issues

While the 5-tert-butyl group aids solubility, the intermediate active ester may precipitate in pure DCM.[1]

  • Fix: Use a DCM/DMF (4:1) mixture or pure THF.[1]

Comparison of Coupling Agents
ReagentReactivityRisk of N-AcylationCostRecommendation
HATU HighLowHighPrimary Choice
EDC/HOBt LowModerateLowAvoid (Too slow for Indole-3-COOH)
Oxalyl Cl Very HighHighLowUse for anilines/scale-up
PyBOP HighLowHighGood alternative to HATU

Part 5: References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link[1][2]

  • Macor, J. E., et al. (2002).[1][2] 1-(2-Sulfonamidoethyl)indoles as potential serotonin 5-HT1D receptor agonists.[1] Journal of Medicinal Chemistry, 45(12), 2579-2590.[1][2] (Demonstrates indole-3-carboxylic acid coupling challenges).

  • Yang, Y., & Buchwald, S. L. (2013).[1][2] Palladium-catalyzed amidation of indole-3-carboxylic acids. Journal of the American Chemical Society. (Context on alternative metal-catalyzed routes).

Sources

Application

Application Notes and Protocols: Mastering Amide Bond Formation with Indole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance and Challenges of Indole-3-Carboxamides Indole-3-carboxamides are a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance and Challenges of Indole-3-Carboxamides

Indole-3-carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-cancer to anti-hypertensive agents[1]. The indole moiety, a key structural feature in many natural products and pharmaceuticals, presents unique challenges in amide bond formation. The electron-rich nature of the indole ring and the nucleophilicity of the indole nitrogen (N1) can lead to undesired side reactions, complicating synthesis and purification. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful synthesis of indole-3-carboxamides, empowering researchers to navigate the intricacies of this important transformation.

I. Navigating the Challenges: Key Considerations for Success

The primary challenge in the amide coupling of indole-3-carboxylic acids is managing the reactivity of the indole nucleus itself. Several factors must be carefully considered to ensure high yields and purity of the desired product.

  • N1 vs. C3 Reactivity: The indole nitrogen (N1) is nucleophilic and can compete with the desired amine in reacting with the activated carboxylic acid, leading to the formation of N-acylated byproducts. The choice of coupling reagent and reaction conditions can significantly influence the selectivity between C3-amidation and N1-acylation. The use of zinc salts, such as ZnCl₂, has been reported to promote C3-selectivity[2].

  • Protecting Group Strategy: To circumvent the issue of N1-acylation, protection of the indole nitrogen is a common strategy. However, the choice of protecting group is critical, as it can influence the electronic properties and reactivity of the indole ring. Electron-withdrawing groups like Boc (tert-butyloxycarbonyl) or various sulfonyl groups can decrease the nucleophilicity of the N1 position but may also deactivate the ring towards other desired transformations[3][4]. The selection of a protecting group should be guided by its stability to the coupling conditions and the ease of its subsequent removal[3].

  • Symmetric Anhydride Formation: A common side reaction in amide coupling is the formation of a symmetric anhydride from two molecules of the carboxylic acid[5]. This can occur if the carboxylic acid is pre-activated with the coupling reagent and base before the addition of the amine. The resulting anhydride may be less reactive towards the amine than the initially formed activated species, leading to lower yields. A revised order of addition, where the amine is present during the activation step, can often mitigate this issue[5].

  • Solubility Issues: Indole-3-carboxylic acid and its derivatives can sometimes exhibit poor solubility in common organic solvents, which can impede reaction kinetics. Careful solvent screening is often necessary to identify a suitable medium that dissolves all reactants and reagents.

II. Strategic Approaches to Amide Bond Formation

Several classes of coupling reagents are available for the synthesis of indole-3-carboxamides, each with its own advantages and disadvantages. The optimal choice depends on the specific substrates, desired scale, and cost considerations.

A. Carbodiimide-Mediated Coupling: The Workhorse Method

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for their accessibility and broad applicability. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Mechanism of Carbodiimide-Mediated Amide Coupling:

G IndoleCOOH Indole-3-COOH O_acylisourea O-Acylisourea Intermediate IndoleCOOH->O_acylisourea + EDC EDC EDC Urea Urea byproduct EDC->Urea Amide Indole-3-CONH-R O_acylisourea->Amide + R-NH2 O_acylisourea->Urea Amine R-NH2

Carbodiimide coupling mechanism.

To suppress side reactions and minimize racemization, especially with chiral amines, additives like 1-Hydroxybenzotriazole (HOBt) or its less explosive alternative, OxymaPure®, are often included. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions.

Table 1: Comparison of Common Carbodiimide Coupling Conditions

Reagent SystemBase (equiv.)SolventTypical Time (h)Typical Yield (%)Notes
EDC/HOBtDIPEA (2-5)Acetonitrile, CH₂Cl₂12-2470-90A combination of EDC with an activating additive like HOBt often gives superior results, especially for challenging couplings[5].
DCC/DMAPDMAP (1)CH₂Cl₂4-1260-85DCC can lead to the formation of a dicyclohexylurea (DCU) precipitate, which can complicate purification[5].

Detailed Protocol: EDC/HOBt Coupling of Indole-3-Carboxylic Acid

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-3-carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.) in a suitable dry solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N,N'-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.

  • Coupling: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

B. Uronium/Aminium and Phosphonium Reagents: High-Efficiency Coupling

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times, especially for sterically hindered substrates. These reagents generate highly reactive activated esters.

Mechanism of HATU-Mediated Amide Coupling:

G IndoleCOOH Indole-3-COOH ActivatedEster Activated OAt-Ester IndoleCOOH->ActivatedEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Indole-3-CONH-R ActivatedEster->Amide + R-NH2 Amine R-NH2

HATU coupling mechanism.

Table 2: Comparison of High-Efficiency Coupling Reagents

ReagentBase (equiv.)SolventTypical Time (h)Typical Yield (%)Notes
HATUDIPEA (2-4)DMF, NMP1-485-98Highly efficient, even for hindered substrates. The order of addition can be critical to avoid side reactions with the amine[6].
HBTUDIPEA (2-4)DMF, NMP2-680-95A common and effective coupling reagent.
PyBOPDIPEA (2-4)DMF, CH₂Cl₂2-880-95A phosphonium-based reagent that is also highly effective.

Detailed Protocol: HATU Coupling of Indole-3-Carboxylic Acid

  • Pre-activation (Optional but Recommended): In a round-bottom flask under an inert atmosphere, dissolve the indole-3-carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in a dry polar aprotic solvent like DMF. Add DIPEA (2.0 equiv.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv.) in a small amount of DMF. Add the amine solution to the pre-activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

C. Acid Chloride Method: A Classic Approach

For certain substrates, conversion of the indole-3-carboxylic acid to the corresponding acid chloride can be an effective strategy. The acid chloride is a highly reactive intermediate that readily reacts with amines to form the amide.

Workflow for Acid Chloride-Mediated Amide Synthesis:

Acid chloride synthesis workflow.

Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with the amine is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct[7].

Detailed Protocol: Synthesis of Indole-3-Carboxamide via the Acid Chloride

  • Acid Chloride Formation: In a fume hood, suspend or dissolve indole-3-carboxylic acid (1.0 equiv.) in a dry, inert solvent such as CH₂Cl₂ or toluene. Add oxalyl chloride (1.5-2.0 equiv.) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature until gas evolution ceases (typically 1-2 hours). The solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

  • Amidation: Dissolve the crude indole-3-carbonyl chloride in a dry, aprotic solvent like CH₂Cl₂. Cool the solution to 0 °C and add the amine (1.1 equiv.) followed by a tertiary amine base such as triethylamine or pyridine (1.5-2.0 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

III. Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; side reactions (e.g., N1-acylation, anhydride formation); poor solubility of starting materials.- Switch to a more powerful coupling reagent (e.g., HATU).- Protect the indole nitrogen.- Optimize the order of addition of reagents.- Screen different solvents to improve solubility.
Multiple Products N1-acylation; epimerization of chiral centers.- Protect the indole nitrogen.- Use a milder coupling reagent or lower the reaction temperature.- Add racemization suppressants like HOBt or OxymaPure®.
Difficulty in Purification Byproducts from coupling reagents (e.g., DCU); residual DMF.- For EDC couplings, ensure thorough aqueous workup to remove the water-soluble urea byproduct.- For DCC couplings, filter off the DCU precipitate before workup.- Use LiCl washes to remove DMF during workup.

IV. Conclusion

The synthesis of indole-3-carboxamides is a critical transformation in modern drug discovery. While the inherent reactivity of the indole nucleus presents certain challenges, a systematic approach to reaction design and optimization can lead to high yields of the desired products. By carefully selecting the appropriate coupling reagent, considering the use of protecting groups, and optimizing reaction conditions, researchers can successfully and efficiently access this important class of molecules.

V. References

  • ACS Publications. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. Retrieved from [Link]

  • SpringerLink. (2023). Design, synthesis and antiarrhythmic activity of new amide derivatives of indole-3-carboxylic acid. Retrieved from [Link]

  • PMC. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]

  • ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest a method to protect the amide nitrogen with tosyl or mesyl group?. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • PMC. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PMC. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Retrieved from [Link]

  • Quora. (2018). What are the guidelines for the production of amides from carboxylic acids?. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

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Method

Application Notes and Protocols for the Crystallization of 5-tert-butyl-1H-indole-3-carboxylic Acid

Introduction: The Critical Role of Crystallization in the Pharmaceutical Development of 5-tert-butyl-1H-indole-3-carboxylic Acid 5-tert-butyl-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Pharmaceutical Development of 5-tert-butyl-1H-indole-3-carboxylic Acid

5-tert-butyl-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity and solid-state properties of this compound are of paramount importance as they directly influence the quality, stability, and bioavailability of the final active pharmaceutical ingredient (API).[1][2][3] Crystallization is a critical purification and particle engineering step that dictates the physicochemical characteristics of the solid material, including its crystal form (polymorphism), particle size distribution, and bulk density.[4][5] A well-controlled crystallization process ensures the consistent production of a desired solid form with reproducible properties, which is a regulatory requirement for drug manufacturing.[5]

This comprehensive guide provides a detailed exploration of various crystallization techniques applicable to 5-tert-butyl-1H-indole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific principles to empower rational decision-making in the laboratory.

Physicochemical Properties and Pre-Crystallization Considerations

A thorough understanding of the physicochemical properties of 5-tert-butyl-1H-indole-3-carboxylic acid is the foundation for developing a robust crystallization process.

Molecular Structure and Functional Groups:

The structure of 5-tert-butyl-1H-indole-3-carboxylic acid features a planar indole ring system, a bulky non-polar tert-butyl group, and a polar carboxylic acid moiety. The presence of both hydrogen bond donor (N-H of the indole and O-H of the carboxylic acid) and acceptor (C=O of the carboxylic acid) groups suggests a high propensity for strong intermolecular interactions, leading to a crystalline solid with a potentially high melting point. The carboxylic acid group also allows for solubility in basic aqueous solutions through salt formation.

Solubility Profile:

The solubility of 5-tert-butyl-1H-indole-3-carboxylic acid is a critical parameter for solvent selection in crystallization. Generally, carboxylic acids are soluble in polar organic solvents, especially those that can engage in hydrogen bonding.[6] Due to the non-polar tert-butyl group and the aromatic indole core, the compound is also expected to have some solubility in less polar solvents.

A preliminary solvent screen is essential to identify suitable solvents for crystallization. An ideal solvent for single-solvent crystallization should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. For anti-solvent crystallization, a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble are required.[7][8]

Table 1: General Solubility Characteristics of Carboxylic Acids and Indole Derivatives

Solvent ClassExpected Solubility of 5-tert-butyl-1H-indole-3-carboxylic acidRationale
Alcohols (e.g., Methanol, Ethanol, Isopropanol)HighThe hydroxyl group can hydrogen bond with the carboxylic acid and indole N-H groups.[6]
Ketones (e.g., Acetone, Methyl Ethyl Ketone)Moderate to HighThe carbonyl group can act as a hydrogen bond acceptor.
Esters (e.g., Ethyl Acetate)ModerateOffers a balance of polarity.
Ethers (e.g., Tetrahydrofuran, Diethyl Ether)Low to ModerateEthers are less polar and primarily act as hydrogen bond acceptors.
Aromatic Hydrocarbons (e.g., Toluene)LowThe non-polar nature of toluene interacts favorably with the indole ring and tert-butyl group, but poorly with the carboxylic acid.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)Very LowHighly non-polar, making them suitable as anti-solvents.
Water Very Low (in neutral form)The large hydrophobic indole and tert-butyl groups dominate, leading to poor aqueous solubility.[6]
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) HighHighly polar aprotic solvents capable of dissolving a wide range of compounds.[9]

The Science of Crystallization: Nucleation and Crystal Growth

Crystallization is a two-step process involving nucleation and crystal growth.[10][11][12]

  • Nucleation: This is the initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution.[11][13] Supersaturation, the driving force for nucleation, can be achieved by cooling, solvent evaporation, or adding an anti-solvent.[11] Nucleation can be homogeneous (spontaneous formation in a clear solution) or heterogeneous (initiated on foreign particles like dust).[11]

  • Crystal Growth: Once stable nuclei are formed, they grow by the orderly addition of molecules from the solution onto their surfaces.[12][13] The rate of crystal growth relative to the rate of nucleation determines the final crystal size distribution. Slow, controlled crystal growth is generally preferred to obtain larger, more perfect crystals with higher purity.[14]

G cluster_0 Supersaturation Generation cluster_1 Crystallization Process cluster_2 Outcome Cooling Cooling Nucleation Nucleation Cooling->Nucleation Evaporation Solvent Evaporation Evaporation->Nucleation AntiSolvent Anti-Solvent Addition AntiSolvent->Nucleation Growth Crystal Growth Nucleation->Growth Crystals Crystals Growth->Crystals

Caption: The fundamental stages of crystallization.

Crystallization Protocols for 5-tert-butyl-1H-indole-3-carboxylic Acid

The following protocols are designed to be starting points for the crystallization of 5-tert-butyl-1H-indole-3-carboxylic acid. Optimization of solvent systems, concentrations, and cooling rates will be necessary to achieve the desired crystal attributes.

Protocol 1: Single-Solvent Cooling Crystallization

This is a widely used and straightforward technique.[15]

Objective: To crystallize the compound from a single solvent by reducing the temperature.

Materials:

  • 5-tert-butyl-1H-indole-3-carboxylic acid (crude)

  • Selected solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on a preliminary screen, choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude 5-tert-butyl-1H-indole-3-carboxylic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at or near the boiling point of the solvent. Avoid adding excessive solvent, as this will reduce the yield.[14][16]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[11] To further increase the yield, the flask can be subsequently placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

G A Dissolve in minimal hot solvent B Slowly cool to room temperature A->B C Further cooling (optional) B->C D Isolate crystals by filtration C->D E Wash with cold solvent D->E F Dry under vacuum E->F

Caption: Workflow for single-solvent cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when a suitable single solvent cannot be identified or when the compound is highly soluble in most solvents at room temperature.[7][8][17]

Objective: To induce crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.

Materials:

  • 5-tert-butyl-1H-indole-3-carboxylic acid (crude)

  • A "good" solvent (e.g., ethanol, acetone)

  • An "anti-solvent" (e.g., water, hexane, heptane)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Burette or dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude 5-tert-butyl-1H-indole-3-carboxylic acid in a minimal amount of the "good" solvent at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with vigorous stirring. The anti-solvent should be added dropwise to maintain a controlled level of supersaturation.[7] The addition can be done at room temperature or at a slightly elevated or reduced temperature to influence crystal size and morphology.

  • Crystallization: The appearance of turbidity indicates the onset of nucleation. Continue adding the anti-solvent until a sufficient amount of precipitate has formed.

  • Aging: Allow the mixture to stir for a period (e.g., 1-2 hours) to allow for complete crystallization and potential crystal maturation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent/anti-solvent mixture or the pure anti-solvent for washing.

G A Dissolve in a 'good' solvent B Slowly add 'anti-solvent' with stirring A->B C Age the slurry B->C D Isolate crystals by filtration C->D E Wash with anti-solvent/solvent mixture D->E F Dry under vacuum E->F

Caption: Workflow for anti-solvent crystallization.

Protocol 3: Vapor Diffusion

This method is excellent for growing high-quality single crystals, often required for X-ray diffraction studies, and is also applicable for small-scale crystallization.[15][18][19][20]

Objective: To slowly induce crystallization by the gradual diffusion of an anti-solvent vapor into a solution of the compound.

Materials:

  • 5-tert-butyl-1H-indole-3-carboxylic acid

  • A relatively non-volatile "good" solvent (e.g., THF, chloroform)

  • A volatile "anti-solvent" (e.g., pentane, diethyl ether, hexane)

  • A small vial or test tube

  • A larger beaker or jar with a lid

Procedure:

  • Solution Preparation: Dissolve the compound in a small amount of the "good" solvent in the small vial.

  • Setup: Place the small vial containing the solution inside the larger beaker. Add the volatile anti-solvent to the bottom of the larger beaker, ensuring the level is below the top of the small vial.

  • Sealing: Seal the larger beaker tightly.

  • Diffusion and Crystallization: The volatile anti-solvent will slowly diffuse into the solution in the small vial, reducing the solubility of the compound and leading to the slow growth of crystals over several days.[18]

  • Isolation: Once suitable crystals have formed, carefully remove the small vial and isolate the crystals.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated (too much solvent).- The solution is supersaturated but nucleation is inhibited.- Boil off some of the solvent to increase the concentration.[14][16]- Scratch the inside of the flask with a glass rod to induce heterogeneous nucleation.[14][21]- Add a seed crystal of the pure compound.[21]- Cool the solution to a lower temperature.[21]
"Oiling Out" - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated, leading to rapid precipitation before crystal lattice formation.- Presence of significant impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[16]- Try a lower boiling point solvent.- Use a more dilute solution.
Rapid Precipitation of Fine Powder - The solution is too supersaturated, leading to rapid nucleation.- Cooling is too fast.- Use a more dilute solution.- Cool the solution more slowly.[14]
Low Yield - Too much solvent was used.- The compound has significant solubility in the mother liquor at the final temperature.- Incomplete precipitation.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Cool the solution to a lower temperature before filtration.- Ensure sufficient time for crystallization.

Conclusion

The crystallization of 5-tert-butyl-1H-indole-3-carboxylic acid is a critical step in its purification and preparation for further use in pharmaceutical synthesis. By understanding the fundamental principles of solubility, nucleation, and crystal growth, and by systematically applying techniques such as cooling crystallization, anti-solvent crystallization, and vapor diffusion, researchers can effectively control the solid-state properties of this important intermediate. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of an optimized and reproducible crystallization process, ultimately contributing to the quality and consistency of the final drug substance.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) . PubMed. Available from: [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry . Nishka Research. Available from: [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism . GBMSA. Available from: [Link]

  • Drug Polymorphism: A Key Consideration for API Development . Curia Global. Available from: [Link]

  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs . Crimson Publishers. Available from: [Link]

  • Principles of Crystal Nucleation and Growth . Department of Earth and Planetary Sciences - McGill University. Available from: [Link]

  • Troubleshooting . Chemistry LibreTexts. Available from: [Link]

  • Crystal Growing Tips . The Center for Xray Crystallography - University of Florida. Available from: [Link]

  • Crystallisation Techniques . Available from: [Link]

  • Crystal Growth: Principles of Crystallization . JoVE. Available from: [Link]

  • Crystallization of low-molecular-weight organic compounds for X-ray crystallography . IUCr Journals. Available from: [Link]

  • Growing Quality Crystals . MIT Department of Chemistry. Available from: [Link]

  • Guide for crystallization . Available from: [Link]

  • Principles of Crystal Nucleation and Growth . Reviews in Mineralogy and Geochemistry. Available from: [Link]

  • Nucleation and Growth of Crystals from Solution . DSpace. Available from: [Link]

  • Synthesis Mechanism: Crystal Growth and Nucleation . Wiley-VCH. Available from: [Link]

  • Problems with Recrystallisations . Chemistry Teaching Labs - University of York. Available from: [Link]

  • Tips & Tricks: Recrystallization . Department of Chemistry : University of Rochester. Available from: [Link]

  • What should I do if crystallisation does not occur? . Quora. Available from: [Link]

  • Advice for Crystallization . Universität Potsdam. Available from: [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline . Available from: [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” . Available from: [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications . Journal of Chemical Engineering Research Updates. Available from: [Link]

  • Indole-3-Carboxylic Acid . PubChem. Available from: [Link]

  • tert-butyl 3-formyl-1H-indole-5-carboxylate . Chemical Synthesis Database. Available from: [Link]

  • Crystallization purification of indole . ResearchGate. Available from: [Link]

  • Solvent design for crystallization of carboxylic acids . ResearchGate. Available from: [Link]

  • Physical Properties of Carboxylic Acids . Chemistry LibreTexts. Available from: [Link]

  • A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES . WIPO Patentscope. Available from: [Link]

  • Solubility of Organic Compounds . Available from: [Link]

  • carboxylic acid solubility + TLC . Reddit. Available from: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids . PMC. Available from: [Link]

  • Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides . PubMed. Available from: [Link]

  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI) . MDPI. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

improving solubility of 5-tert-butyl-1H-indole-3-carboxylic acid in aqueous buffers

This technical support center provides a comprehensive guide for researchers and scientists facing challenges with the aqueous solubility of 5-tert-butyl-1H-indole-3-carboxylic acid. The content is structured in a questi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers and scientists facing challenges with the aqueous solubility of 5-tert-butyl-1H-indole-3-carboxylic acid. The content is structured in a question-and-answer format to directly address common experimental issues.

Technical Support Center: 5-tert-butyl-1H-indole-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers troubleshooting strategies and frequently asked questions to address the solubility challenges of 5-tert-butyl-1H-indole-3-carboxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of 5-tert-butyl-1H-indole-3-carboxylic acid?

A1: The low water solubility of this compound stems from its chemical structure, which features a large, hydrophobic tert-butyl group and an indole ring. These non-polar components make it difficult for the molecule to dissolve in polar solvents like water. While the carboxylic acid group can be ionized to improve solubility, its effectiveness is dependent on the pH of the solution. A high LogP value, which indicates a preference for a non-polar environment, is a key characteristic of such hydrophobic molecules.[1][2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 5-tert-butyl-1H-indole-3-carboxylic acid is significantly influenced by pH due to the presence of the carboxylic acid group.[3][4]

  • In acidic solutions (low pH): The carboxylic acid group remains protonated (COOH), making the molecule less charged and therefore less soluble in water.

  • In basic solutions (high pH): The carboxylic acid group loses a proton to become a carboxylate ion (COO-). This negatively charged form is more polar and thus more soluble in water.[5][6]

This relationship can be explained by Le Chatelier's Principle, where increasing the pH (removing H+ ions) shifts the equilibrium towards the more soluble, deprotonated form.[3][4]

Troubleshooting Guide: Strategies for Improving Solubility

Here are several methods to enhance the solubility of 5-tert-butyl-1H-indole-3-carboxylic acid in your experiments.

Method 1: pH Adjustment

Adjusting the pH of your aqueous buffer is a primary and effective strategy. By raising the pH, you can deprotonate the carboxylic acid, thereby increasing its solubility.[7][8]

Experimental Protocol:

  • Select an appropriate buffer: Choose a buffer system that is effective in the desired pH range (e.g., phosphate-buffered saline for pH 7.4, or a carbonate-bicarbonate buffer for higher pH values).

  • Prepare an alkaline solution: Prepare your chosen buffer at a pH value at least 1.5 to 2 units above the pKa of the carboxylic acid (typically around 4.5-5).

  • Dissolve the compound: Gradually add the 5-tert-butyl-1H-indole-3-carboxylic acid to the alkaline buffer while stirring or vortexing. Gentle warming can also aid dissolution.

Logical Workflow for pH Adjustment:

Caption: Decision process for using pH adjustment to improve solubility.

Method 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[9][10] They work by reducing the overall polarity of the solvent system.

Common Co-solvents and Recommended Starting Concentrations:

Co-solventTypical Starting Concentration (v/v)Key Considerations
Ethanol5-10%Can have biological effects in some assays.
Propylene Glycol5-20%Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400)10-30%May increase the viscosity of the solution.
Dimethyl Sulfoxide (DMSO)<1% (for cell-based assays)A powerful solvent, but can have toxic effects at higher concentrations.[11]

Experimental Protocol:

  • Prepare a stock solution: Dissolve the compound in a 100% co-solvent to create a concentrated stock.

  • Dilute into aqueous buffer: Slowly add the stock solution to your aqueous buffer while vortexing to achieve the final desired concentration.

Method 3: Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[12][13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility in water.[15]

Recommended Surfactants:

SurfactantTypical Concentration (w/v)Notes
Polysorbate 20 (Tween® 20)0.1 - 2%A non-ionic surfactant commonly used in biological assays.[16]
Polysorbate 80 (Tween® 80)0.1 - 2%Another widely used non-ionic surfactant.
Cremophor® EL0.1 - 1%A non-ionic solubilizer used for poorly water-soluble drugs.[16]

Experimental Protocol:

  • Prepare a surfactant solution: Dissolve the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add the compound: Add the 5-tert-butyl-1H-indole-3-carboxylic acid to the surfactant solution.

  • Facilitate dissolution: Use sonication or gentle heating to aid in the formation of micelles and the solubilization of the compound.

Mechanism of Micellar Solubilization:

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Method 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing the overall aqueous solubility.[][20][21]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with excellent solubilizing capacity.

Experimental Protocol:

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer.

  • Add the compound: Add the 5-tert-butyl-1H-indole-3-carboxylic acid to the cyclodextrin solution.

  • Allow for complexation: Stir or agitate the mixture for several hours to facilitate the formation of the inclusion complex.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026, February 2). Catalysts.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19).
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18).
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. (n.d.). Benchchem.
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020, November 16). PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • pH and Solubility. (2025, August 15). AP Chem | Fiveable.
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14). ResearchGate.
  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. (n.d.). PubMed.
  • Does anyone know how pH affects solubility?? (2021, August 4). Reddit.
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
  • 8.11 pH and Solubility. (n.d.). AP Chemistry.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • CAS RN 75400-67-8. (n.d.). Fisher Scientific.
  • The Hydrophobic Effect and the Role of Cosolvents. (2017, September 18). The Journal of Physical Chemistry B.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (2021).
  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • CompoundingToday.com | pH Adjusting Database. (n.d.).
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate Properties. (2025, October 15).
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. (n.d.). PubChem.
  • tert-butyl 3-formyl-1H-indole-5-carboxylate. (2025, May 20). Chemical Synthesis Database.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • tert-Butyl 1-indolecarboxylate 97 75400-67-8. (n.d.). Sigma-Aldrich.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Indole-3-carboxylic acid | CAS 771-50-6. (n.d.). Selleck Chemicals.
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2025, August 6). ResearchGate.
  • Indole-3-carboxylic acid. (n.d.). MedChemExpress.
  • Indole-3-carboxylic acid CAS#: 771-50-6. (n.d.). ChemicalBook.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry.
  • tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate | C14H18N2O2 | CID. (n.d.). PubChem.
  • pka bases.cdx. (n.d.).
  • tert-Butyl 1-indolecarboxylate 97 75400-67-8. (n.d.). Sigma-Aldrich.
  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL.
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Indole Carboxylic Acids

Status: Operational Ticket Focus: Method Development, Solubility, and Peak Shape Optimization Operator: Senior Application Scientist Welcome to the Support Center You are likely here because your indole carboxylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development, Solubility, and Peak Shape Optimization Operator: Senior Application Scientist

Welcome to the Support Center

You are likely here because your indole carboxylic acid (e.g., Indole-3-carboxylic acid, Indole-3-acetic acid derivatives) is displaying one of three classic failure modes: precipitation upon injection, severe peak tailing , or retention time drift .

These molecules possess a "Dr. Jekyll and Mr. Hyde" chemical personality: a hydrophobic, aromatic indole core coupled with a pH-sensitive carboxylic acid tail. Successful purification requires a method that respects both moieties simultaneously.

Module 1: Sample Preparation & Solubility (The "Crash" Hazard)

User Query: "My sample is soluble in DMSO, but I get blocked capillaries or split peaks when I inject it onto the HPLC. Why?"

Technical Diagnosis: This is a classic solvent mismatch issue. Indole carboxylic acids are hydrophobic. To dissolve them at preparative loads (e.g., >50 mg/mL), you likely use DMSO or Methanol. However, your Reverse Phase (RP) gradient likely starts at 5% or 10% organic to capture polar impurities.

When a slug of hydrophobic indole in 100% DMSO hits the 90% aqueous mobile phase in the loop or column head, the solubility drops instantly, causing the compound to "crash out" (precipitate).

The Protocol: At-Column Dilution / Sandwich Injection

Do not just dilute your sample until it is too dilute to purify. Use the system to manage the solubility.

Step-by-Step Workflow:

  • Solvent Choice: Dissolve sample in 100% DMSO (or 50:50 DMSO:MeOH).

  • The Sandwich: Configure your autosampler to draw distinct zones:

    • Zone 1: 10 µL Pure DMSO (Solvent Plug)

    • Zone 2: 50 µL Sample (in DMSO)

    • Zone 3: 10 µL Pure DMSO (Solvent Plug)

  • Injection: Inject this "sandwich." The pure solvent plugs protect the sample from immediate contact with the aqueous mobile phase until it reaches the column frit, where it disperses more gradually into the stationary phase.

Self-Validating Check:

  • If pressure spikes >20 bar immediately after injection: Precipitation is occurring. Reduce load or increase organic ratio in the starting gradient (e.g., start at 20% B instead of 5% B).

Module 2: Chromatographic Performance (Peak Shape & Resolution)

User Query: "I am using a C18 column with Formic Acid, but my peaks are tailing badly (As > 1.5). Should I change the column?"

Technical Diagnosis: Before changing the column, look at your pH .[1] Indole carboxylic acids generally have a pKa between 3.9 and 4.5 .

  • Scenario A (pH ~3.0): If you use 0.1% Formic Acid (pH ~2.7–2.8), you are dangerously close to the pKa. The population of molecules is split between protonated (neutral, hydrophobic) and deprotonated (anionic, less hydrophobic). This "split personality" causes peak broadening and tailing as the two forms interact differently with the stationary phase.

  • Scenario B (Silanol Interactions): The nitrogen in the indole ring is very weakly basic, but secondary interactions with free silanols on the silica surface can still cause drag (tailing).

Comparison of Mobile Phase Modifiers
ModifierApprox pH (0.1%)Effect on Indole Carboxylic AcidsMS CompatibilityRecommendation
Trifluoroacetic Acid (TFA) ~2.0Excellent. Fully protonates the acid (pH < pKa - 2). Ion-pairs with basic impurities. Suppresses silanols.Poor. Severe signal suppression in ESI.Use for UV-only purification or if peak shape is critical.
Formic Acid (FA) ~2.7Moderate. May not fully suppress ionization of the carboxylic acid.Excellent. High sensitivity.Use for LC-MS. If tailing persists, increase concentration to 0.2%.
Ammonium Acetate (pH 5) ~5.0Specific. Analysis of ionized form.Good. Not recommended for hydrophobic purification (retention loss).
The "Gold Standard" Gradient Protocol

For a generic Indole-3-Carboxylic Acid derivative on a C18 column (4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA (for UV) OR Water + 0.1% Formic Acid (for MS).

  • Mobile Phase B: Acetonitrile + 0.1% TFA OR Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: Hold 5% B (Equilibration/Loading).

    • 2–20 min: Linear ramp 5% -> 95% B.

    • 20–25 min: Hold 95% B (Wash hydrophobic stickiness).

    • 25.1 min: Switch to 5% B.

Module 3: Troubleshooting Logic & Visualizations

Diagram 1: Method Development Workflow

This decision matrix guides you from crude sample to optimized method.

MethodDevelopment Start Start: Crude Indole Sample Solubility Solubility Test: Dissolve in 50:50 MeOH:Water Start->Solubility Precipitates Precipitates? Solubility->Precipitates HighOrganic Dissolve in DMSO/MeOH Use Sandwich Injection Precipitates->HighOrganic Yes StandardPrep Standard Injection Precipitates->StandardPrep No Scouting Scouting Gradient 5-95% B (ACN + 0.1% Acid) HighOrganic->Scouting StandardPrep->Scouting PeakCheck Check Peak Shape Scouting->PeakCheck ShapeDecision Symetry > 1.5 (Tailing)? PeakCheck->ShapeDecision FixTailing Switch Modifier: Formic -> TFA OR Use End-capped Column ShapeDecision->FixTailing Yes Optimize Optimize Gradient Slope for Resolution ShapeDecision->Optimize No FixTailing->Optimize

Caption: Workflow for optimizing solubility and peak shape for indole carboxylic acids.

Diagram 2: Troubleshooting Peak Anomalies

Use this logic tree when visual defects appear in your chromatogram.

Troubleshooting Issue Observed Issue SplitPeak Split / Double Peaks Issue->SplitPeak BroadPeak Broad / Tailing Peaks Issue->BroadPeak RetentionDrift Retention Time Drift Issue->RetentionDrift SolventMismatch Injection Solvent Too Strong (DMSO?) SplitPeak->SolventMismatch Check Solvent WrongPH pH near pKa (~3.9) Partial Ionization SplitPeak->WrongPH Check Buffer Silanols Silanol Interaction (Column Aging) BroadPeak->Silanols Add TFA Overload Mass Overload BroadPeak->Overload Dilute Sample Equilibration Insufficient Equilibration RetentionDrift->Equilibration Wait longer PhaseCollapse Phase Dewetting (100% Aqueous start) RetentionDrift->PhaseCollapse Keep 5% Org

Caption: Logic tree for diagnosing common chromatographic failures.

Module 4: System Maintenance & Carryover

User Query: "I see 'ghost peaks' in my blank run after injecting my indole sample. How do I clean the system?"

Technical Diagnosis: Indole carboxylic acids are highly hydrophobic (sticky). They adsorb to the polymeric seals in the rotor seal, the PTFE tubing, and the column frit. Standard "Wait and see" washing is inefficient.

The "Sawtooth" Wash Protocol: To remove carryover, you must break the hydrophobic equilibrium. Do not run a long isocratic wash. Instead, run rapid gradients:

  • Inject: 100% DMSO (Blank).

  • Gradient: Rapid cycle from 5% B to 100% B and back to 5% B (3 cycles in 15 minutes).

  • Mechanism: The rapid change in organic strength creates a "solvation shock" that strips adsorbed molecules from the steel and plastic surfaces more effectively than a constant flow.

References

  • Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. Link

  • Selleck Chemicals. (n.d.). "Indole-3-carboxylic acid: Chemical Properties and Solubility." Link

  • MicroSolv Technology Corp. (2026).[2] "Is TFA or formic acid better as an acidic mobile phase additive?" Cogent Type-C FAQ. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds." Link

  • Rehman, A. et al. (2018). "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC North America. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Lipophilic Indole Carboxylic Acid Workup

Ticket Subject: Improving yield and purity for lipophilic indole-3-carboxylic acid derivatives. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving yield and purity for lipophilic indole-3-carboxylic acid derivatives. Assigned Specialist: Senior Application Scientist, Separation Technologies. Status: Open.

Introduction: The "Soap" Problem

Welcome to the technical support hub for indole chemistry. You are likely here because your workup is failing in one of three ways:

  • Emulsions: Your separatory funnel looks like a cloudy mess that won't separate.

  • Purity: You cannot separate your product from non-polar byproducts.

  • Degradation: Your nice white solid turned pink or brown on the rotavap.

The Root Cause: Lipophilic indole carboxylic acids possess a "schizophrenic" molecular personality. The indole core is highly lipophilic (greasy), while the carboxylic acid tail is polar and ionizable. At physiological or basic pH, these molecules act as surfactants (anionic detergents), stabilizing oil-in-water emulsions. Furthermore, the electron-rich indole ring is a magnet for oxidative degradation, particularly under acidic conditions or light exposure.

This guide provides the standard operating procedures (SOPs) to troubleshoot these specific failure modes.

Module 1: The Phase Separation Crisis (Emulsions)

Symptom: After adding aqueous base, the organic and aqueous layers have formed a stable, milky middle layer (rag layer).

Diagnosis: Your molecule has formed micelles, trapping water and organic solvent together. This is common with long-chain indole derivatives (


).
Troubleshooting Protocol: The "Salting-Out" Break

Do not simply wait overnight; indole derivatives may oxidize. Follow this decision tree to force phase separation.

Step-by-Step Recovery:

  • High-Ionic Strength Wash: Add Saturated NaCl (Brine) immediately. The high ionic strength disrupts the electric double layer stabilizing the micelles (Salting Out effect).

  • The Celite Filtration (Gold Standard): If brine fails, the emulsion is likely stabilized by particulate matter.

    • Pack a sintered glass funnel with a 1-inch pad of Celite 545.

    • Filter the entire biphasic mixture through the pad under weak vacuum.

    • Rinse the pad with fresh extraction solvent.

    • Result: The emulsion breaks immediately in the filtrate flask.

  • Solvent Swapping: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) .[1] DCM has a density similar to some brine concentrations (1.33 g/mL vs ~1.2 g/mL), leading to isopycnic confusion (layers don't know which way to go). EtOAc (0.90 g/mL) guarantees the organic layer is on top.

Workflow Visualization: Emulsion Decision Tree

EmulsionLogic Start Emulsion Detected Brine Add Saturated NaCl (Increase Ionic Strength) Start->Brine Check1 Separated? Brine->Check1 Celite Filter through Celite 545 (Remove Particulates) Check1->Celite No Success Proceed to Isolation Check1->Success Yes Check2 Separated? Celite->Check2 Solvent Dilute with EtOAc (Density Gradient Fix) Check2->Solvent No Check2->Success Yes Solvent->Success

Figure 1: Decision logic for breaking stable emulsions in lipophilic acid workups.

Module 2: Purification Strategy (Acid-Base Extraction)

Symptom: Column chromatography is difficult because the product streaks, or you need to remove non-polar impurities without running a column.

The Solution: Capitalize on the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (approx 3.5–5.0) of the carboxylic acid.[2][3][4][5] By toggling pH, you can move the indole between phases, leaving impurities behind.
The "Soft" Acid-Base Protocol

Standard strong acid/base protocols (pH 1 / pH 14) can decompose sensitive indoles.

Reagents:

  • Base: 0.5 M

    
     (Sodium Carbonate) or Saturated 
    
    
    
    . Avoid NaOH if ester groups are present.
  • Acid: 1 M Citric Acid or 1 M HCl. (Citric acid is preferred for buffering capacity).

Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (Organic Phase).

  • Extraction (Forward): Extract with 0.5 M

    
      (3x).
    
    • Chemistry: The Indole-COOH becomes Indole-COO⁻

      
      . It migrates to the Aqueous Phase .
      
    • Trash: Neutral impurities remain in the Ethyl Acetate. Discard this organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1 M HCl until pH reaches ~2-3.

    • Observation: The product should precipitate as a solid or oil (Indole-COOH).

  • Extraction (Back): Extract the now-cloudy aqueous mixture with fresh Ethyl Acetate (3x).

  • Drying: Wash with brine, dry over

    
    , and concentrate.
    
Data: Solubility Partitioning
Phase StatepH ConditionSpecies FormSolubility Preference
Initial NeutralR-COOHOrganic (EtOAc/DCM)
Basic Wash pH > 8R-COO⁻ (Salt)Aqueous (Product moves here)
Acidification pH < 3R-COOHOrganic (Product returns here)
Workflow Visualization: The Acid-Base Shuffle

AcidBaseFlow Mix Crude Mixture (in EtOAc) Base Add 0.5M Na2CO3 Mix->Base Sep1 Phase Separation Base->Sep1 OrgTrash Organic Layer (Neutral Impurities) Sep1->OrgTrash Discard AqProd Aqueous Layer (Indole-COO-) Sep1->AqProd Keep Acid Acidify (pH 2) (1M HCl) AqProd->Acid Extract Extract with EtOAc Acid->Extract Final Pure Indole-COOH Extract->Final

Figure 2: Chemical flow of the target molecule during acid-base purification.

Module 3: Chromatography Challenges (Streaking)

Symptom: On TLC or Column, the product spot looks like a comet (streaking) rather than a tight circle. This ruins separation resolution.

Diagnosis: The carboxylic acid proton is interacting with the silanol groups (


) on the silica gel surface via Hydrogen Bonding. This interaction drags the molecule, causing tailing.
The Fix: Acidic Modifiers

You must "cap" the silanol interactions by keeping the mobile phase acidic.

Protocol:

  • Solvent System: Hexanes / Ethyl Acetate + 1% Acetic Acid .

  • Alternative: DCM / Methanol + 0.5% Acetic Acid .

Why this works: The acetic acid ensures the equilibrium


 stays firmly to the right (fully protonated), preventing the formation of salts on the silica surface which stick aggressively.

Comparison Data:

Solvent SystemRf ValueSpot MorphologyResolution
50% EtOAc/Hex0.35Long streak (0.20 - 0.35)Poor
50% EtOAc/Hex + 1% AcOH 0.42Tight spotExcellent

Module 4: Stability & Degradation (The "Pink" Indole)

Symptom: The product turns pink, red, or brown upon exposure to air or light.

Diagnosis: Indoles are electron-rich heterocycles.[6][7] They are prone to auto-oxidation at the C2/C3 position to form isatin derivatives or dimers, a process accelerated by light and strong acids.

Prevention SOP:

  • Degassing: Indole workups should be done with solvents that have been sparged with Nitrogen or Argon if the specific derivative is known to be unstable.

  • Acid Choice: Avoid oxidizing acids like Nitric acid. Use HCl or Citric Acid.

  • Speed: Do not leave the compound in the chlorinated solvent (DCM/Chloroform) overnight. Traces of HCl in degrading chloroform can initiate polymerization.

  • Storage: Store the final solid under inert gas in amber vials at -20°C.

References

  • Acid-Base Extraction Theory & Protocols

    • Source: Chemistry LibreTexts. "Acid-Base Extraction."[3][8]

    • URL:[Link]

  • Emulsion Breaking Techniques

    • Source: Biotage Blog. "Tackling Emulsions just got easier."
    • URL:[Link]

  • Indole Oxid

    • Source: National Institutes of Health (PMC). "Green oxidation of indoles using halide catalysis.
    • URL:[Link]

  • Source: ECHEMI.

Sources

Optimization

resolving peak tailing of indole acids in reverse-phase chromatography

Technical Support Center: Indole Acid Chromatography Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Acid Chromatography Senior Application Scientist: Dr. A. Vance Subject: Resolving Peak Tailing & Asymmetry in Indole-3-Acetic Acid (IAA) and Derivatives[1]

Introduction: The "Shark Fin" Problem

Welcome to the technical center. If you are analyzing Indole-3-Acetic Acid (IAA), Indole-3-Butyric Acid (IBA), or Tryptophan metabolites, you likely face a common adversary: peak tailing.[1] You expect a Gaussian peak, but you see a sharp rise followed by a lazy, dragging tail (Asymmetry Factor


).

This is not just an aesthetic issue; it destroys resolution and integration accuracy. As your Senior Application Scientist, I will guide you through the root causes—which are often misunderstood—and provide the precise chemical controls to fix them.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the tail, you must understand the molecule. A common misconception is treating Indoles like basic amines due to the nitrogen atom.

The Scientific Reality:

  • The Nitrogen is Not the Problem: The nitrogen in the indole ring is not basic (pKa

    
     -2.4). It does not protonate under standard HPLC conditions. Do not add high pH buffers thinking you are suppressing an amine.
    
  • The Carboxyl is the Culprit: IAA has a pKa of

    
     4.75. At neutral pH, it exists as an anion (
    
    
    
    ).[1]
    • Mechanism A (Mixed Mode): If your pH is near 4.75, you have a mixture of protonated and deprotonated species eluting at slightly different rates, causing band broadening.

    • Mechanism B (Silanol Repulsion/Attraction): Ionized carboxyls can interact with trace metals (chelation) or be repelled by ionized silanols (pore exclusion), distorting the peak.

Visualizing the Troubleshooting Logic

TailingLogic Start Symptom: IAA Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsNearPka Is pH 4.0 - 5.5? CheckpH->IsNearPka CheckCol Check Column Chemistry IsSilicaOld Type A Silica or Non-Endcapped? CheckCol->IsSilicaOld CheckSample Check Sample Stability IsOxidized Sample in Clear Vial > 4 Hours? CheckSample->IsOxidized FixpH SOLUTION: Adjust pH (Rule of 2) IsNearPka->FixpH Yes (Mixed Ionization) FixpH->CheckCol NewCol SOLUTION: Use Type B High-Purity C18 IsSilicaOld->NewCol Yes NewCol->CheckSample Amber SOLUTION: Degradation Products. Use Amber Glass + Antioxidant IsOxidized->Amber Yes

Figure 1: Decision matrix for diagnosing peak asymmetry in indole acids.

Module 2: Mobile Phase Optimization

This is your first line of defense. You must control the ionization state of the carboxyl group.

The "Rule of 2" Protocol

To ensure a single species (and a sharp peak), the mobile phase pH must be at least 2 units away from the pKa (4.75).

StrategyTarget pHChemical StateResultRecommended For
Suppression pH < 2.75 Fully Protonated (

)
High retention, sharpest peaks, max hydrophobic interaction.[1]Standard C18 (Best Choice)
Ionization pH > 6.75 Fully Ionized (

)
Low retention (elutes near void), risk of peak fronting.[1]Polar Embedded Columns
Danger Zone pH 4.0 - 5.5 Mixed SpeciesSevere Tailing , split peaks, poor reproducibility.[1]Avoid at all costs
Recommended Mobile Phase Recipes

Option A: The Gold Standard (LC-MS Compatible) [1]

  • A: Water + 0.1% Formic Acid (pH ~2.7)[1]

  • B: Acetonitrile + 0.1% Formic Acid[1]

  • Why: Formic acid suppresses the ionization of the carboxyl group, forcing the IAA into its neutral, hydrophobic state. This maximizes interaction with the C18 ligand and minimizes interaction with silanols.

Option B: The "Iron Grip" (UV Detection Only)

  • A: 20 mM Potassium Phosphate Buffer (pH 2.5)

  • B: Acetonitrile[1][2][3][4]

  • Why: Phosphate is a superior buffer to formic acid at low pH. It masks residual silanols and metals more effectively than volatile acids. Warning: Do not use with Mass Spec (precipitates in source).[1]

Module 3: Stationary Phase Selection

If pH control doesn't fix the tail, your column is likely the issue. Indole acids are sensitive to "active sites" (metals and silanols).[1]

Column Selection Guide
  • Base Silica Purity (Type B): You must use "High Purity" or "Type B" silica (e.g., Agilent Zorbax Eclipse, Waters BEH, Phenomenex Kinetex).[1] Older "Type A" silica contains trace metals (Fe, Al) that chelate the IAA carboxyl group, causing irreversible tailing.

  • End-Capping: Mandatory. Ensure the column is "double end-capped" to cover free silanols.[1]

  • Alternative Selectivity:

    • Phenyl-Hexyl: Excellent for indoles.[1] The pi-pi interaction between the phenyl ring of the column and the indole ring of the analyte provides unique selectivity that can separate IAA from matrix interferences better than C18.

Method Development Workflow

MethodDev Input Start Method Dev Detector Detector Type? Input->Detector MS LC-MS/MS Detector->MS UV UV / FLD Detector->UV Acid 0.1% Formic Acid (pH 2.7) MS->Acid Col1 C18 End-Capped (1.7 - 3µm) Acid->Col1 Eval Check Tailing (As) Col1->Eval Buffer 20mM Phosphate (pH 2.5) UV->Buffer Col2 Phenyl-Hexyl (Alternative Selectivity) Buffer->Col2 Col2->Eval Success As < 1.2 (Validated) Eval->Success Fail As > 1.5 (Tailing) Eval->Fail Fail->Buffer Switch to Phosphate (If UV)

Figure 2: Workflow for selecting mobile and stationary phases based on detection method.

Module 4: Troubleshooting FAQs

Q1: I adjusted the pH to 3.0, but I still see tailing. What now? A: Check your sample solvent. If you dissolved your IAA standard in 100% Methanol or DMSO, but your mobile phase is 90% Water, you are experiencing "Solvent Strength Mismatch." The strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it.

  • Fix: Dissolve/dilute your sample in the starting mobile phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid).

Q2: My peak area is decreasing over time. Is it sticking to the column? A: It is likely degrading. Indole acids are light-sensitive and prone to oxidation.[1]

  • Fix:

    • Use Amber glassware.

    • Keep the autosampler at 4°C.

    • Add 0.05% Sodium Metabisulfite or Ascorbic Acid to the sample matrix as an antioxidant (if compatible with detection).

Q3: Can I use Ion-Pairing reagents? A: Technically, yes, but avoid them if possible. Reagents like Tetrabutylammonium phosphate will sharpen the peak by masking silanols, but they permanently alter the column (making it unusable for other methods) and suppress ionization in LC-MS. Modern Type-B columns usually render ion-pairing unnecessary.[1]

References

  • Review of Indole Acid Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 802, Indole-3-acetic acid.[1]

    • [1]

  • HPLC Method Optimization for Phytohormones

    • MDPI Sustainability (2021).[1] Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.[1]

    • [1]

  • Peak Tailing Mechanisms & Troubleshooting

    • Chromatography Online (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks.

  • Mobile Phase Modifiers

    • ZeptoMetrix. Acetic Acid Mobile Phase Modifier for HPLC/LCMS.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 5-tert-butyl-1H-indole-3-carboxylic acid

Topic: 1H NMR Characterization of 5-tert-butyl-1H-indole-3-carboxylic acid Content Type: Technical Comparison & Characterization Guide Executive Summary This guide provides a technical analysis of the 1H NMR characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 5-tert-butyl-1H-indole-3-carboxylic acid Content Type: Technical Comparison & Characterization Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of 5-tert-butyl-1H-indole-3-carboxylic acid . Unlike simple indoles, this scaffold presents unique solubility and resolution challenges due to the interplay between the lipophilic 5-tert-butyl group and the polar 3-carboxylic acid moiety.

Here, we objectively compare solvent systems (the primary variable in performance) and provide a self-validating assignment protocol to distinguish this molecule from its common regioisomers (e.g., 6-tert-butyl analogs).

Strategic Solvent Comparison: Performance Analysis

For this specific molecule, the choice of deuterated solvent is not merely about solubility; it dictates the visibility of critical diagnostic protons (NH and COOH).

FeatureDMSO-d6 (Recommended)Methanol-d4 (CD3OD)Chloroform-d (CDCl3)
Solubility Excellent . Dissolves both the polar acid and lipophilic tail.Good .Poor . The 3-COOH group leads to dimerization/aggregation.
NH Signal Sharp/Visible (~11.5–12.0 ppm). Vital for confirming the indole core.Invisible . Exchanges rapidly with deuterium (ND).Broad/Undefined . Often lost in baseline due to quadrupolar broadening/exchange.
COOH Signal Visible (~12.0+ ppm). Broad singlet.Invisible . Exchanges with solvent.[1][2][3][4][5][6][7][8][9]Variable . Highly concentration-dependent.
Resolution High. Separates aromatic signals distinctively.Medium. Aromatic signals often compress.Low. Aggregation causes line broadening.
Use Case Full Structural Characterization LC-MS correlation; simplified aromatic region.Not recommended for this specific acid.

Application Scientist Note: We strictly recommend DMSO-d6 for the primary characterization. The loss of the NH and COOH protons in Methanol-d4 removes two critical integration points (2H total), making purity calculations less accurate.

Structural Assignment & Causality

The 1H NMR spectrum of 5-tert-butyl-1H-indole-3-carboxylic acid is defined by the Substituent Additivity Principle .

The Aromatic Region (7.0 – 8.5 ppm)

The 5-tert-butyl group breaks the symmetry of the benzene ring, creating a specific splitting pattern that validates the regiochemistry.

  • H-2 (The Indole Singlet):

    • Shift: ~8.0 – 8.2 ppm (d,

      
       Hz).
      
    • Causality: Deshielded by the adjacent N-1 and the electron-withdrawing C-3 carboxylic acid. It typically appears as a doublet due to coupling with the NH proton in DMSO.

  • H-4 (The "Diagnostic" Proton):

    • Shift: ~7.9 – 8.0 ppm (d,

      
       Hz).
      
    • Causality: This proton is spatially ortho to the C-3 carbonyl, causing a downfield shift (deshielding).

    • Splitting: It appears as a meta-coupled doublet . It couples to H-6 but cannot couple to H-5 (substituted). This is the primary differentiator from the 6-tert-butyl isomer , where H-4 would be a doublet of doublets (ortho to H-5, meta to H-7).

  • H-7 (The Ortho Proton):

    • Shift: ~7.3 – 7.4 ppm (d,

      
       Hz).[10]
      
    • Causality: Located ortho to H-6. It is less affected by the electron-withdrawing C-3 group.

  • H-6 (The Meta Proton):

    • Shift: ~7.2 – 7.3 ppm (dd,

      
       Hz).
      
    • Causality: Couples ortho to H-7 and meta to H-4.

  • The tert-Butyl Group:

    • Shift: ~1.3 – 1.4 ppm (s, 9H).

    • Validation: A sharp singlet integrating to 9 protons confirms the integrity of the alkyl group.

Visualization: Assignment Workflow

The following diagram illustrates the logic flow for confirming the 5-position substitution versus the 6-position isomer using NMR data.

NMR_Assignment_Logic Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 1.3-1.4 ppm region Start->Check_Aliphatic Decision_tBu 9H Singlet Present? Check_Aliphatic->Decision_tBu Check_Aromatic Analyze Aromatic Splitting (7.0-8.2 ppm) Decision_tBu->Check_Aromatic Yes H4_Analysis Identify H-4 (Most Deshielded after H-2) (~8.0 ppm) Check_Aromatic->H4_Analysis Splitting_Check What is H-4 Multiplicity? H4_Analysis->Splitting_Check Result_5sub Meta-Doublet (J ~1.8 Hz) CONFIRMED: 5-tert-butyl Splitting_Check->Result_5sub Small Coupling (Meta) Result_6sub Doublet (J ~8.5 Hz) REJECT: Likely 6-tert-butyl Splitting_Check->Result_6sub Large Coupling (Ortho)

Caption: Logical decision tree for distinguishing 5-tert-butyl substitution from regioisomers based on H-4 multiplicity.

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this "Senior Scientist" protocol which includes an internal validation step (D2O shake).

Materials
  • Sample: ~5–10 mg of 5-tert-butyl-1H-indole-3-carboxylic acid.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve the sample in 0.6 mL DMSO-d6. Vortex for 30 seconds to ensure complete dissolution of the carboxylic acid aggregates.

  • Acquisition (Experiment 1 - Standard):

    • Pulse Program: zg30 (30° pulse angle).

    • Scans (NS): 16 (Sufficient for >5mg).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. A short D1 will suppress the integration of the COOH peak, leading to incorrect purity assessments.

  • Internal Validation (Experiment 2 - D2O Shake):

    • Add 2 drops of D2O to the NMR tube.

    • Shake vigorously and re-run the spectrum.

    • Expected Result: The signals at ~12.5 ppm (COOH) and ~11.8 ppm (NH) must disappear. The H-2 doublet should collapse into a singlet (loss of coupling to NH).

    • Why this matters: This confirms that the peaks are exchangeable protons and not impurities like aldehydes or phenols.

Comparative Data Table

The following table summarizes the expected chemical shifts in DMSO-d6, derived from substituent additivity principles and indole base values [1, 2].

Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
COOH 12.0 – 12.5Broad Singlet1H-Exchangeable; deshielded acidic proton.
NH (1) 11.5 – 11.9Broad Doublet1H

Exchangeable; H-bonded in DMSO.
H-2 8.05 – 8.15Doublet1H

Deshielded by C3-COOH; couples to NH.
H-4 7.90 – 8.00Meta-Doublet1H

Deshielded by C3-COOH; meta-coupled to H6.
H-7 7.35 – 7.45Doublet1H

Ortho coupling to H6.
H-6 7.20 – 7.30dd1H

Ortho to H7, Meta to H4.
t-Butyl 1.30 – 1.35Singlet9H-Characteristic intense aliphatic signal.
References
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules in Indoles).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS)." SDBS Indole derivatives data.

Sources

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: 5-tert-Butyl Indole Derivatives vs. Standard Indole Scaffolds

Executive Summary & Strategic Context In medicinal chemistry, the 5-tert-butyl indole moiety serves as a critical pharmacophore, often utilized to enhance lipophilicity and metabolic stability compared to unsubstituted o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, the 5-tert-butyl indole moiety serves as a critical pharmacophore, often utilized to enhance lipophilicity and metabolic stability compared to unsubstituted or simple alkyl-indoles. For researchers characterizing these derivatives, Mass Spectrometry (MS) offers a distinct advantage: the tert-butyl group provides a highly diagnostic fragmentation "signature" that distinguishes it from other isomeric or substituted indoles.

This guide objectively compares the fragmentation patterns of 5-tert-butyl indole derivatives against standard indole scaffolds. We analyze the mechanistic causality of the dominant methyl loss (


) and provide a self-validating experimental protocol for unambiguous identification.

Mechanistic Deep Dive: The tert-Butyl Effect

To interpret the mass spectrum of a 5-tert-butyl indole, one must understand the competition between two primary stability drivers: the aromatic indole core and the tertiary carbocation.

The Fragmentation Pathway

Unlike unsubstituted indoles, which primarily degrade via ring collapse (loss of HCN), 5-tert-butyl derivatives undergo a rapid, energetically favorable


-bond cleavage at the tert-butyl side chain.
  • Primary Event (Methyl Ejection): The molecular ion (

    
    ) loses a methyl radical (
    
    
    
    , 15 Da). This is driven by the formation of a stable quinoid-like cation or a benzylic-stabilized tertiary cation. This peak is often the Base Peak (100% relative abundance).
  • Secondary Event (Ring Collapse): The resulting

    
     ion subsequently loses HCN (27 Da), a characteristic behavior of the indole nitrogen-containing ring.
    
Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between a standard indole and the 5-tert-butyl derivative.

FragmentationPathway Parent_Indole Unsubstituted Indole (m/z 117) Frag_HCN [M-HCN]+ (m/z 90) Ring Collapse Parent_Indole->Frag_HCN Loss of HCN (27 Da) Primary Pathway Parent_tButyl 5-tert-Butyl Indole (m/z 173) Frag_Methyl [M-CH3]+ (m/z 158) Base Peak (Stable Cation) Parent_tButyl->Frag_Methyl Loss of CH3• (15 Da) Dominant Pathway Frag_Sec [M-CH3-HCN]+ (m/z 131) Frag_Methyl->Frag_Sec Loss of HCN (27 Da)

Figure 1: Comparative fragmentation pathways. Note the dominant methyl loss in the tert-butyl derivative compared to the immediate ring collapse of the standard indole.

Comparative Performance Data

The following table contrasts the spectral performance of 5-tert-butyl indole against common alternatives used in Structure-Activity Relationship (SAR) studies.

Table 1: Diagnostic Ion Comparison (Electron Ionization, 70 eV)
Feature5-tert-Butyl Indole Unsubstituted Indole 5-Methoxy Indole
Molecular Ion (

)
m/z 173 (Strong, ~40-60%)m/z 117 (Base Peak, 100%)m/z 147 (Strong, ~80%)
Base Peak (100%) m/z 158 (

, Methyl loss)
m/z 117 (

)
m/z 132 (

, Methyl loss)
Primary Loss -15 Da (

)
-27 Da (HCN)-15 Da (

from methoxy)
Diagnostic Utility High. The

peak is extremely stable due to the tertiary carbocation character.
Moderate. The

transition is common to many N-heterocycles.
High. Loss of

generates a quinoid oxonium ion.
Differentiation Distinguishable from n-butyl isomers (which show propyl loss, -43 Da).N/ADistinguishable by mass shift (+16 Da vs t-butyl).

Key Insight: While both tert-butyl and methoxy substituents show a loss of 15 Da, the tert-butyl derivative retains a higher mass hydrocarbon fragment. Crucially, isomeric n-butyl indoles will fragment via McLafferty rearrangement or loss of propyl radical (


), allowing the tert-butyl group to be uniquely identified by the 

spike.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this validated protocol for GC-MS analysis. This workflow includes a "System Suitability" step to verify ionization conditions.

Reagents & Equipment[1]
  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Standard: 5-tert-butylindole (98%+ purity).

  • Solvent: Methanol or Ethyl Acetate (LC-MS grade).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of solvent (1000 ppm).

    • Dilute 1:100 to achieve a final concentration of 10 ppm .

    • Validation Step: Add an internal standard (e.g., Indole-d7) at 5 ppm to lock retention times.

  • GC Parameters:

    • Inlet Temp: 250°C.

    • Injection: 1 µL, Split 10:1.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters (Electron Ionization):

    • Source Temp: 230°C.

    • Electron Energy: 70 eV (Standard for library matching).[1]

    • Scan Range: m/z 40–300.

    • Critical Check: Ensure the PFTBA (tuning standard) m/z 69, 219, 502 peaks are within

      
      0.2 Da.
      
  • Data Analysis (Decision Logic):

    • Step A: Identify Molecular Ion (

      
      ).[1] Is it odd? (Nitrogen rule).[2]
      
    • Step B: Check for

      
      .[1][3][4]
      
      • If

        
         is Base Peak 
        
        
        
        High probability of tert-butyl or methoxy.
    • Step C: Check for

      
      .
      
      • If present

        
         Suspect n-butyl or iso-butyl isomer.
        
      • If absent

        
         Confirms tert-butyl structure.
        
Analytical Workflow Diagram

Workflow Start Start: Sample Dissolution (10 ppm in MeOH) GC_Sep GC Separation (DB-5ms Column) Start->GC_Sep Ionization Electron Ionization (70 eV) GC_Sep->Ionization Decision Is [M-15]+ dominant? Ionization->Decision Result_TB Confirm: 5-tert-Butyl Indole (Stable Tertiary Cation) Decision->Result_TB Yes Result_Iso Suspect: n-Butyl/Iso-butyl (Look for M-43 / M-29) Decision->Result_Iso No

Figure 2: Decision logic for structural confirmation using fragmentation data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books.

    • Foundational text establishing the rules of methyl loss in branched alkyl substituents.
  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

    • Authoritative source on the HCN loss mechanism in the indole scaffold.
  • BenchChem. (2025).[5] Fragmentation of synthetic cannabinoids with tert-butyl groups.

    • Provides comparative data on tert-butyl group fragment
  • NIST Mass Spectrometry Data Center. Indole, 5-tert-butyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

    • Standard reference database for verifying m/z values and rel

Sources

Validation

A Comparative Analysis of 5-Bromo- vs. 5-tert-Butyl-Indole-3-Carboxylic Acid: Evaluating Potency in Antimicrobial Research

For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents, the indole scaffold represents a cornerstone of medicinal chemistry. Its inherent biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents, the indole scaffold represents a cornerstone of medicinal chemistry. Its inherent biological activity and synthetic tractability have led to its integration into a multitude of approved drugs and clinical candidates. Within the vast chemical space of indole derivatives, substitutions at the 5-position of the indole ring are of particular interest, as they can significantly modulate a compound's pharmacological profile. This guide provides an in-depth comparison of two such analogs: 5-bromo-indole-3-carboxylic acid and 5-tert-butyl-indole-3-carboxylic acid, with a primary focus on their potential antimicrobial potency.

While 5-bromo-indole-3-carboxylic acid has been incorporated into various derivatives with demonstrated biological activity, a notable data gap exists in the public domain regarding the experimental evaluation of 5-tert-butyl-indole-3-carboxylic acid's antimicrobial properties. This guide will therefore present the established credentials of the 5-bromo analog, offer a theoretical perspective on the potential attributes of the 5-tert-butyl counterpart based on established structure-activity relationship (SAR) principles, and provide a detailed experimental protocol to empower researchers to conduct their own direct comparative studies.

The Influence of 5-Position Substitution: A Structural Overview

The electronic and steric properties of the substituent at the 5-position of the indole ring can profoundly impact a molecule's interaction with biological targets. The choice between a halogen, such as bromine, and a bulky alkyl group, like tert-butyl, allows for the exploration of diverse pharmacodynamic and pharmacokinetic properties.

5-Bromo-indole-3-carboxylic acid features a bromine atom, which is an electron-withdrawing group that can influence the electron density of the indole ring system. This modification can enhance interactions with biological targets through halogen bonding and alter the compound's overall lipophilicity and metabolic stability.[1]

5-tert-Butyl-indole-3-carboxylic acid , in contrast, introduces a large, sterically hindering alkyl group. This bulky substituent can dictate the molecule's orientation within a binding pocket and enhance its lipophilicity, which may affect membrane permeability and interaction with hydrophobic targets.

Comparative Potency in Antimicrobial Applications

Indole derivatives have long been recognized for their antimicrobial potential, with various analogs exhibiting activity against a broad spectrum of bacterial and fungal pathogens.[2][3] The following sections will delve into the available data for the 5-bromo analog and the projected profile of the 5-tert-butyl analog in this therapeutic area.

5-Bromo-Indole-3-Carboxylic Acid: An Established Antimicrobial Scaffold

While direct minimum inhibitory concentration (MIC) data for the parent 5-bromo-indole-3-carboxylic acid is not extensively reported in readily available literature, it is widely utilized as a key building block in the synthesis of potent antimicrobial agents.[1][4] Studies on derivatives consistently demonstrate that the presence of the 5-bromo substituent is often correlated with significant antimicrobial activity.

For instance, derivatives of 5-bromo-indole-3-carboxylic acid have been shown to exhibit broad-spectrum activity.[5][6][7] The mechanism of action for many indole-based antimicrobials is believed to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.[4][8] Some indole derivatives have also been found to interfere with bacterial quorum sensing and biofilm formation, highlighting the multifaceted nature of their antimicrobial effects.[3]

The 5-bromo substitution is thought to contribute to this activity by enhancing the compound's ability to interact with and penetrate the bacterial cell envelope.

5-tert-Butyl-Indole-3-Carboxylic Acid: A Theoretical Projection of Antimicrobial Potential

Currently, there is a conspicuous absence of publicly accessible experimental data detailing the antimicrobial potency of 5-tert-butyl-indole-3-carboxylic acid. However, we can extrapolate its potential activity based on general SAR principles.

The introduction of a bulky, lipophilic tert-butyl group at the 5-position would significantly increase the molecule's hydrophobicity compared to the bromo- a-log. This could potentially enhance its ability to partition into and disrupt the lipid bilayer of bacterial membranes, a common mechanism for antimicrobial indoles. Conversely, the steric bulk of the tert-butyl group might hinder the optimal binding to specific enzyme targets, which could be a disadvantage depending on the primary mechanism of action.

Without experimental data, the net effect of the 5-tert-butyl substitution on antimicrobial potency remains speculative. It is therefore imperative for researchers to perform direct comparative assays to elucidate its activity profile.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To facilitate a direct and quantitative comparison of the antimicrobial potency of 5-bromo- and 5-tert-butyl-indole-3-carboxylic acid, the following detailed protocol for the broth microdilution method is provided.[1][7][9] This is a standardized and widely accepted assay for determining the MIC of a compound.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • 5-bromo-indole-3-carboxylic acid

  • 5-tert-butyl-indole-3-carboxylic acid

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or nephelometer

  • Shaking incubator

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Test Compound Stock Solutions:

    • Accurately weigh and dissolve each compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution. This stock solution should be prepared fresh.

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this adjusted suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add an additional 100 µL of the appropriate compound stock solution (further diluted in media to twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[7]

    • Column 11 will serve as the growth control (medium and inoculum, no compound).

    • Column 12 will serve as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in a shaking incubator.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by using a microplate reader to measure optical density.

Visualizing the Path to Potency: A Conceptual Workflow

The journey from compound selection to potency determination is a structured process. The following diagram illustrates a generalized workflow for comparing the antimicrobial efficacy of the two indole derivatives.

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Execution & Data Collection cluster_3 Analysis C1 5-Bromo-Indole-3-Carboxylic Acid Stock Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) C1->Stock C2 5-tert-Butyl-Indole-3-Carboxylic Acid C2->Stock Plate Prepare 96-Well Plate with Serial Dilutions Stock->Plate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Incubate Inoculate Plate and Incubate (37°C, 18-24h) Inoculum->Incubate Plate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC Compare Compare Potency of the Two Compounds MIC->Compare

Caption: A generalized workflow for the comparative antimicrobial potency assessment.

Proposed Mechanism of Action: A Look at Membrane Disruption

While the precise molecular targets can vary, a prevalent mechanism of action for antimicrobial indole derivatives is the perturbation of bacterial cell membranes. This interaction is often driven by the lipophilic nature of the indole scaffold, allowing it to intercalate into the lipid bilayer.

G cluster_0 Consequences of Membrane Disruption Indole {Indole Derivative| Lipophilic Scaffold } Membrane Outer Membrane Periplasmic Space Inner (Cytoplasmic) Membrane Indole->Membrane:f0 Initial Interaction & Insertion Cell Bacterial Cell Interior Leakage Ion Leakage & Loss of Membrane Potential Membrane->Leakage Death Cell Lysis & Death Leakage->Death Inhibition Inhibition of Membrane-Bound Proteins Inhibition->Death

Caption: A conceptual model of antimicrobial action via membrane disruption.

Conclusion and Future Directions

This guide provides a comparative overview of 5-bromo- and 5-tert-butyl-indole-3-carboxylic acid, with a focus on their potential as antimicrobial agents. While the 5-bromo analog is a well-established precursor for potent antimicrobials, the 5-tert-butyl analog remains an underexplored entity. The provided experimental protocol offers a clear pathway for researchers to directly compare these two compounds and generate the much-needed empirical data for the 5-tert-butyl derivative.

Future research should aim to not only determine the MIC values of these compounds against a diverse panel of pathogens but also to explore their mechanisms of action in greater detail. Such studies will be invaluable in guiding the rational design of the next generation of indole-based therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Cadelis, M. M., et al. (2024).
  • Cadelis, M. M., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297.
  • Hu, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum.
  • Arora, G., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 29(6), 1349.
  • Li, X., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(40), 13038-13049.
  • Cadelis, M. M., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Lipophilicity: Comparing Indole-3-Carboxylic Acid Analogs

Introduction: The Critical Role of Lipophilicity in Drug Discovery In the intricate landscape of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the intricate landscape of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] It governs everything from membrane permeability and plasma protein binding to interactions with metabolic enzymes and target receptors.[2] The octanol-water partition coefficient (logP) is the most widely accepted metric for quantifying lipophilicity, representing the ratio of a compound's concentration in n-octanol versus water at equilibrium.[1][4]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Indole-3-carboxylic acid, in particular, serves as a versatile starting point for the synthesis of compounds targeting a wide array of biological targets. Understanding how structural modifications to this core affect lipophilicity is crucial for rationally designing analogs with optimized pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth comparison of the lipophilicity of various indole-3-carboxylic acid analogs. We will delve into the gold-standard experimental methodologies for logP determination, explore the utility of in silico predictive models, and analyze the structure-lipophilicity relationships (SLR) that emerge from substituting the indole core.

Methodologies for logP Determination: Experimental and Computational Approaches

The choice of method for determining logP depends on the stage of the research, the amount of compound available, and the required accuracy. Both experimental and computational approaches offer distinct advantages and are often used in a complementary fashion.

Experimental Determination: The Gold Standard

1. The Shake-Flask (SF) Method

The shake-flask method is the traditional and most reliable technique for measuring logP, often considered the "gold standard."[5][6] Its direct measurement approach provides high accuracy for values typically in the range of -2 to 4.[5]

  • Causality Behind Experimental Choices: The principle is straightforward: the compound is allowed to partition between two immiscible phases, n-octanol and water, which mimic the lipid and aqueous environments of the body, respectively.[7] The system is shaken to facilitate equilibrium, after which the phases are separated and the compound's concentration in each is quantified, typically by UV-Vis spectroscopy or HPLC. The main drawback is that it is labor-intensive and can be complicated by emulsion formation, especially for highly lipophilic compounds.[5][7]

Protocol: Shake-Flask logP Determination

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and allowing them to separate. This ensures that the volume of each phase does not change during the experiment.[6]

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. Add a small aliquot of the compound's stock solution.

  • Equilibration: Vigorously shake the vessel at a constant temperature (typically 25 °C) for a set period (e.g., 2 hours) to reach partitioning equilibrium.[7]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process and break up any emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP value using the formula: logP = log10 ( [Concentration]octanol / [Concentration]water )

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate n-Octanol & Water Mix Combine Solvents & Sample Solvents->Mix Sample Prepare Compound Stock Solution Sample->Mix Shake Shake to Equilibrate Mix->Shake Separate Phase Separation (Centrifugation) Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC/UV) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Fig 1. Workflow for the Shake-Flask logP Determination Method.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a popular indirect technique for estimating logP.[5] It is significantly faster than the shake-flask method and requires a much smaller amount of the test compound.[8][9]

  • Causality Behind Experimental Choices: This method leverages the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[10] A series of standard compounds with known logP values are run to create a calibration curve. The logP of an unknown compound can then be interpolated from its retention time. This method is highly efficient and automatable, making it suitable for screening larger numbers of compounds.[5]

Protocol: Generalized RP-HPLC logP Estimation

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare solutions of at least five reference compounds with accurately known logP values that span the expected range of the test compound.

  • Standard Analysis: Inject each reference compound and record its retention time (tR). Also, determine the column's dead time (t0) using an unretained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

  • Generate Calibration Curve: Plot log(k') versus the known logP values for the reference compounds. Perform a linear regression to obtain the calibration equation.

  • Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k') value.

  • logP Estimation: Use the calibration curve equation to calculate the logP of the test compound from its log(k') value.

HPLC_Workflow cluster_calib Calibration cluster_test Test Compound cluster_calc Calculation Standards Inject Reference Compounds Retention Record Retention Times (tR) Standards->Retention Curve Plot log(k') vs. logP Generate Calibration Curve Retention->Curve Interpolate Interpolate logP from Calibration Curve Curve->Interpolate Inject_Test Inject Test Compound Record_Test Record its Retention Time Inject_Test->Record_Test Record_Test->Interpolate

Fig 2. Workflow for the RP-HPLC-based logP Estimation Method.
Computational (In Silico) Determination

Computational models are invaluable for predicting logP before a compound is even synthesized, allowing for high-throughput virtual screening and guiding the design of new analogs.[2] These methods are broadly classified based on their underlying algorithm.[11]

  • Atom-based methods (e.g., ALOGPS, XLogP3): These models calculate logP by summing the contributions of individual atoms. They are fast but may not fully capture complex intramolecular interactions.[11][12]

  • Fragment-based methods (e.g., cLogP): Considered more accurate, these methods sum the contributions of larger molecular fragments and apply correction factors for interactions between them.[4][11][12]

  • Property-based methods: These utilize whole-molecule properties, such as topological descriptors or surface area, to predict logP.[11]

Numerous software packages, including commercial platforms like ChemAxon's MarvinSketch and free web-based tools like VCCLAB's ALOGPS, provide logP predictions.[13][14] While incredibly useful, it is crucial to remember that these are predictions, and their accuracy is dependent on the quality of the algorithm and the diversity of the dataset it was trained on.[12]

Computational_Methods cluster_approaches Computational Approaches Input 2D/3D Molecular Structure Atom Atom-Based (e.g., ALOGPS) Input->Atom Fragment Fragment-Based (e.g., cLogP) Input->Fragment Property Property-Based (e.g., MlogP) Input->Property Output Predicted logP Value Atom->Output Fragment->Output Property->Output

Fig 4. Impact of 5-Position Substituents on the Lipophilicity of Indole-3-Carboxylic Acid.

Conclusion

The lipophilicity of indole-3-carboxylic acid analogs is a finely tunable parameter that can be modulated through strategic substitution on the indole core. As demonstrated, the addition of alkyl and, more significantly, halogen substituents at the 5-position systematically increases the logP value. Conversely, polar groups like methoxy can slightly decrease it.

This guide has provided a framework for understanding and measuring this critical physicochemical property. The "gold standard" shake-flask method offers unparalleled accuracy for definitive measurements, while the RP-HPLC technique provides a high-throughput alternative for screening. Complementing these are in silico models, which are indispensable for the prospective design of novel compounds. By integrating these methodologies, researchers and drug development professionals can rationally engineer indole-based molecules with the desired lipophilicity profile, paving the way for the development of safer and more effective medicines.

References

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  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.
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